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5-Chloro-1,2-benzisothiazol-3(2H)-one

Cat. No.: B019391
CAS No.: 4337-43-3
M. Wt: 185.63 g/mol
InChI Key: IYFOEVOXKZUQPJ-UHFFFAOYSA-N
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Description

5-Chloro-1,2-benzisothiazol-3(2H)-one, also known as this compound, is a useful research compound. Its molecular formula is C7H4ClNOS and its molecular weight is 185.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4ClNOS B019391 5-Chloro-1,2-benzisothiazol-3(2H)-one CAS No. 4337-43-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-1,2-benzothiazol-3-one
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InChI

InChI=1S/C7H4ClNOS/c8-4-1-2-6-5(3-4)7(10)9-11-6/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYFOEVOXKZUQPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=O)NS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNOS
Source PubChem
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DSSTOX Substance ID

DTXSID90195833
Record name 5-Chloro-1,2-benzisothiazolin-3-one
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Molecular Weight

185.63 g/mol
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CAS No.

4337-43-3
Record name 5-Chloro-1,2-benzisothiazol-3(2H)-one
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Record name 5-Chloro-1,2-benzisothiazolin-3-one
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Record name 5-Chloro-1,2-benzisothiazolin-3-one
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Record name 5-chloro-1,2-benzisothiazol-3(2H)-one
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Record name 5-CHLORO-1,2-BENZISOTHIAZOLIN-3-ONE
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Foundational & Exploratory

A Technical Guide to the Synthesis of 5-Chloro-1,2-benzisothiazol-3(2H)-one and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-1,2-benzisothiazol-3(2H)-one is a significant heterocyclic compound belonging to the isothiazolinone class. These compounds are widely recognized for their potent biocidal properties, effective against a broad spectrum of bacteria, fungi, and yeast.[1][2] The introduction of a chlorine atom at the 5-position of the benzisothiazole ring enhances its antimicrobial activity and modifies its physicochemical properties. This guide provides an in-depth overview of the primary synthetic pathways for the this compound core structure and the subsequent derivatization at the nitrogen atom, offering valuable insights for researchers in medicinal chemistry, materials science, and biocide development.

Core Synthesis of the this compound Ring

The construction of the benzisothiazolone scaffold can be broadly categorized into intramolecular and intermolecular pathways. The choice of route often depends on the availability of starting materials, desired scale, and reaction efficiency.

Pathway 1: Intramolecular Oxidative Cyclization of 2-Mercaptobenzamides

A prevalent and efficient method for synthesizing the benzisothiazol-3(2H)-one ring system involves the intramolecular oxidative dehydrogenative cyclization of 2-mercaptobenzamide precursors.[3] This pathway relies on the formation of a nitrogen-sulfur (N-S) bond from N-H and S-H groups. Various catalytic systems have been developed to facilitate this transformation under mild conditions, often using molecular oxygen as the ultimate oxidant.[3]

Key catalytic systems include:

  • Copper(I) Catalysis: A Cu(I)-catalyzed method enables the intramolecular N–S bond formation under an oxygen atmosphere, providing excellent yields of various benzisothiazol-3(2H)-ones.[3]

  • Cobalt Phthalocyanine Catalysis: A heterogeneous catalyst, tetra-substituted sulfonated cobalt phthalocyanine (CoPcS), has been used for the synthesis in aqueous media, which simplifies product purification and allows for catalyst recycling.[3][4] The proposed mechanism involves the oxidation of Co(II) to Co(III), which then oxidizes the 2-mercaptobenzamide to a thiyl radical, initiating the cyclization.[3][4]

  • Metal-Free Catalysis: To create more sustainable processes, metal-free approaches have been explored. A potassium bromide (KBr)-catalyzed intramolecular oxidative cyclization under an oxygen atmosphere has been reported.[3]

Pathway 2: Synthesis from 2-(Alkylthio)benzonitrile Derivatives

This pathway is a robust method for producing high-purity 1,2-benzisothiazol-3(2H)-one and its derivatives. The synthesis begins with a 2-(alkylthio)benzonitrile, which is halogenated in an aqueous environment. For the target molecule, this compound, the corresponding starting material would be 5-chloro-2-(alkylthio)benzonitrile.

The general process involves:

  • Halogenation: Chlorine is introduced to a solution of the 2-(alkylthio)benzonitrile in hydrochloric acid at 45-50°C.[5]

  • Heating and pH Adjustment: The mixture is heated to 65-70°C. The pH is then adjusted to approximately 9 to form the alkali salt of the benzisothiazolone.[5]

  • Completion and Precipitation: The reaction is completed by heating at 100°C, followed by acidification to precipitate the high-purity final product.[5]

G Start Start: 5-Chloro-2-(alkylthio)benzonitrile in HCl Step1 1. Halogenation Introduce Cl₂ 45-50°C, 2h Start->Step1 Step2 2. Heating Increase Temp to 65-70°C Step1->Step2 Step3 3. pH Adjustment Adjust pH to ~9 Forms Alkali Salt Step2->Step3 Step4 4. Reaction Completion Heat to 100°C, 2h Step3->Step4 Step5 5. Acidification Acidify to precipitate product Step4->Step5 End End: High-Purity 5-Chloro-1,2- benzisothiazol-3(2H)-one Step5->End

Pathway 3: Synthesis from 2,2'-Dithiobisbenzamide

Another common industrial route starts from 2,2'-dithiobisbenzamide. This method involves the reductive cleavage of the disulfide bond followed by cyclization. While several variations exist, a representative method uses a manganese catalyst.

A mixture of 2-mercaptobenzamide and 2,2'-dithiobisbenzamide can be heated in the presence of Mn(OH)3 and triethanolamine in ethanol under oxygen pressure to yield the desired product.[6] This method is effective and can produce high yields of the benzisothiazolone product.

Synthesis of N-Substituted Derivatives

Derivatization of the this compound core, particularly at the N-2 position, is crucial for modulating its biological activity and physical properties. The primary method for achieving this is through nucleophilic substitution.

Pathway 4: N-Alkylation via Nucleophilic Substitution

The nitrogen atom of the benzisothiazolone ring can act as a nucleophile after deprotonation with a suitable base. The resulting anion readily reacts with various electrophiles, such as alkyl halides or other halogenated compounds, to yield N-substituted derivatives.

A patented method describes the reaction of 5-chloro-1,2-benzisothiazol-3-one with halogenated paraffins.[7] The reaction conditions typically involve heating the reactants, often under reflux, for several hours. The choice of solvent can range from polar aprotic solvents like DMF to less polar options depending on the reactants' solubility.

G cluster_precursors Starting Materials p1 5-Chloro-2-mercaptobenzamide Core This compound p1->Core Pathway 1: Intramolecular Cyclization p2 5-Chloro-2-(alkylthio)benzonitrile p2->Core Pathway 2: Halogenation & Cyclization p3 5,5'-Dichloro-2,2'-dithiobisbenzamide p3->Core Pathway 3: Reductive Cyclization Derivative N-Substituted Derivatives Core->Derivative Pathway 4: N-Alkylation (e.g., + R-X)

Quantitative Data Summary

The following tables summarize the reaction conditions and yields for the described synthetic pathways based on literature data for analogous compounds.

Table 1: Core Synthesis of Benzisothiazol-3(2H)-one Analogues

PathwayStarting MaterialCatalyst/ReagentSolventTemperature (°C)Time (h)Yield (%)Reference
1 2-MercaptobenzamideCoPcS / O₂H₂O1001285-98[3][4]
1 2-MercaptobenzamideCuI / O₂Dioxane10012~99[3]
2 2-(Methylthio)benzaldehyde1. Hydroxylamine2. ChlorineToluene90-100191[8]
3 2,2'-DithiobisbenzamideMn(OH)₃Ethanol1201090[6]

Table 2: Synthesis of N-Substituted Derivatives

PathwayStarting MaterialReagentSolventTemperature (°C)Time (h)Product ClassReference
4 5-Chloro-1,2-benzisothiazol-3-oneBrominated ParaffinN/A (neat)RefluxNot specifiedN-alkylated polymer[7]

Detailed Experimental Protocols

Protocol for Pathway 3: Synthesis of 1,2-Benzisothiazol-3(2H)-one from 2,2'-Dithiobisbenzamide

This protocol is adapted from a literature procedure for the unsubstituted analogue and serves as a representative example.[6]

  • Reactor Setup: In a 250 mL reactor, charge a mixture of 2-mercaptobenzamide and 2,2'-dithiobenzamide (15.28 g total), Mn(OH)₃ (0.42 g), triethanolamine (0.60 g), and ethanol (160 mL).

  • Reaction: Heat the stirred mixture to 120°C. Introduce oxygen into the reactor to maintain a constant pressure of 0.2 MPa.

  • Monitoring: Continue the reaction for 10 hours.

  • Work-up: After the reaction is complete, stop the heating and carefully vent the reactor. Remove the ethanol solvent by rotary evaporation.

  • Purification: Add 100 mL of water to the residue and stir for 20 minutes. Filter the resulting suspension to collect the solid product.

  • Drying: Dry the filter cake to obtain the white solid product (Expected yield: ~90%, Purity: ~98% by LC).

General Protocol for Pathway 4: N-Alkylation

This is a general procedure for the N-alkylation of this compound.

  • Deprotonation: Dissolve this compound (1.0 eq) in a suitable anhydrous polar aprotic solvent (e.g., DMF, THF). Add a base such as sodium hydride (NaH, 1.1 eq) or potassium carbonate (K₂CO₃, 1.5 eq) portion-wise at 0°C. Allow the mixture to stir for 30-60 minutes at room temperature.

  • Alkylation: Add the alkylating agent (e.g., an alkyl halide, R-X, 1.1 eq) dropwise to the solution.

  • Reaction: Heat the reaction mixture to a suitable temperature (e.g., 50-80°C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and quench by carefully adding water.

  • Extraction: Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure N-substituted derivative.

References

A Technical Guide to the Biocidal Mechanism of 5-Chloro-1,2-benzisothiazol-3(2H)-one and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-Chloro-1,2-benzisothiazol-3(2H)-one and its closely related, more widely studied analog, 5-chloro-2-methyl-4-isothiazolin-3-one (CMIT), are potent, broad-spectrum biocides. Their mechanism of action is rapid and multifaceted, initiated by an electrophilic attack on cellular thiols. The electron-deficient N-S bond in the isothiazolinone ring readily reacts with nucleophilic thiol groups found in cysteine residues of proteins and in the antioxidant glutathione. This covalent modification leads to the swift inhibition of essential enzymes, particularly dehydrogenases, disrupting critical metabolic pathways like cellular respiration and ATP synthesis.[1][2][3] The depletion of glutathione compromises the cell's antioxidant defenses, resulting in a surge of reactive oxygen species (ROS) and severe oxidative stress.[4][5] This cascade of events culminates in irreversible cellular damage—including compromised membrane integrity and damage to DNA and lipids—leading to rapid growth inhibition followed by cell death.[1][5]

Introduction to Isothiazolinone Biocides

1,2-benzisothiazol-3(2H)-one and its derivatives belong to the isothiazolinone class of heterocyclic organic compounds, which are utilized extensively as antimicrobial agents in industrial and consumer products.[4][6] The most commercially significant formulation, often referred to as Kathon™, is a 3:1 mixture of 5-chloro-2-methyl-4-isothiazolin-3-one (CMIT) and 2-methyl-4-isothiazolin-3-one (MIT).[2][4] The addition of a chlorine atom to the heterocyclic ring significantly enhances the biocidal activity.[5] While this guide addresses the user-specified this compound, the vast body of scientific literature focuses on CMIT. The core mechanism—centered on the reactivity of the chlorinated isothiazolinone ring—is conserved across these structurally similar molecules. These biocides exhibit high, fast-acting efficacy against a broad spectrum of microorganisms, including bacteria, fungi, and algae.[7][8]

Core Biocidal Mechanism of Action

The antimicrobial activity of isothiazolinones is a swift, two-step process: an initial, rapid inhibition of cellular growth and metabolism, followed by irreversible damage that results in cell death.[2][5]

The foundational mechanism is the chemical reaction between the isothiazolinone molecule and cellular thiols. The sulfur atom in the isothiazolinone ring is electron-deficient, making it a strong electrophile that readily reacts with cellular nucleophiles.[5] The primary targets are the thiol (-SH) groups of cysteine residues within proteins and small molecules like glutathione (GSH).[4][5][9] This interaction involves the cleavage of the N-S bond and the formation of disulfide adducts, which inactivates the target molecule.[5][10] The activity of CMIT can be rapidly quenched by the addition of thiol-containing compounds like cysteine and glutathione, confirming that these are the principal targets.[9][11]

G CMIT Isothiazolinone (e.g., CMIT) Intermediate Ring Opening & Nucleophilic Attack CMIT->Intermediate Reacts with Thiol Cellular Thiol (R-SH) (e.g., Cysteine in Proteins, GSH) Thiol->Intermediate Product Inactive Mixed Disulfide (R-S-S-Adduct) Intermediate->Product Forms

Caption: Reaction of isothiazolinone with a cellular thiol group.

Many essential enzymes rely on cysteine residues for their catalytic activity and structural integrity. By targeting these thiol groups, isothiazolinones act as potent, non-specific enzyme inhibitors.[1] Key enzymes that are repressed include dehydrogenases involved in the Krebs cycle and the electron transport chain.[2][4] This disruption effectively halts critical metabolic functions:

  • Inhibition of Respiration: The flow of electrons through the electron transport chain is blocked.[1][3]

  • Depletion of ATP: The inhibition of oxidative phosphorylation leads to a significant decrease in intracellular ATP levels, starving the cell of energy.[1][2][12]

This rapid shutdown of central metabolic pathways leads to an immediate cessation of microbial growth, a state of induced stasis proportional to the biocide concentration.[9]

G cluster_inhibition CMIT Action cluster_pathway Metabolic Pathway cluster_outcome Cellular Outcome CMIT CMIT Enzymes Thiol-containing Enzymes (e.g., Dehydrogenases) CMIT->Enzymes Inhibits ETC Electron Transport Chain & Respiration Enzymes->ETC Disrupts ATP ATP Synthesis (Energy Production) ETC->ATP Growth Growth Inhibition ETC->Growth ATP->Growth Depletes Energy For Death Cell Death Growth->Death

Caption: Workflow of metabolic inhibition by CMIT.

Downstream Cellular Effects and Toxicity

The initial reaction with thiols triggers a cascade of damaging downstream events that contribute to the irreversible lethal action of the biocide.

Glutathione (GSH) is a primary intracellular antioxidant responsible for neutralizing reactive oxygen species (ROS). The reaction of CMIT with GSH depletes this crucial defense, leading to a rapid accumulation of ROS.[4][13] This state of severe oxidative stress causes widespread, irreversible damage to cellular components, including:

  • Lipid Peroxidation: Damage to cell membranes, affecting their integrity and function.[14]

  • Protein Damage: Oxidation of other amino acid residues, leading to misfolding and loss of function.[5]

  • DNA Damage: ROS can cause strand breaks and mutations, contributing to lethality.[4][5]

While intracellular components are the primary target, CMIT also affects cellular membranes. Studies have shown an increase in cell membrane permeability upon exposure, leading to the leakage of essential ions and the disruption of critical ionic gradients.[5] In eukaryotic cells, CMIT exposure leads to significant mitochondrial damage, characterized by the disruption of the mitochondrial membrane potential, inhibition of oxidative phosphorylation, and a dynamic imbalance between mitochondrial fission and fusion.[12][15]

G CMIT CMIT Enters Cell Thiol_Depletion Thiol Depletion (GSH, Protein -SH) CMIT->Thiol_Depletion Enzyme_Inactivation Enzyme Inactivation CMIT->Enzyme_Inactivation ROS Increased ROS (Oxidative Stress) Thiol_Depletion->ROS Leads to Metabolic_Collapse Metabolic Collapse (No ATP) Enzyme_Inactivation->Metabolic_Collapse Causes Mito_Damage Mitochondrial Damage ROS->Mito_Damage Cell_Damage Widespread Cellular Damage (Lipids, DNA, Proteins) ROS->Cell_Damage Cell_Death Irreversible Damage & Cell Death Mito_Damage->Cell_Death Metabolic_Collapse->Cell_Death Cell_Damage->Cell_Death

Caption: Overall cascade of cellular events induced by CMIT.

Quantitative Efficacy Data

The potency of isothiazolinones has been quantified across various studies and organisms.

Table 1: Antimicrobial Efficacy of CMIT

Metric Organism(s) Concentration Reference
Minimum Inhibitory Conc. (MIC) Escherichia coli, Schizosaccharomyces pombe 0.1 - 0.5 µg/mL [9]
48h Lethal Conc. 50% (LC₅₀) Daphnia magna 63.20 µg/L [4]
Bacteriostatic Inhibition L. sphaericus, A. lwoffii, S. salmoneum Effective at various concentrations [16]
Industrial Use (Sludge Stripper) General Microbes 150 - 300 mg/L (ppm) [7]

| Industrial Use (Biocide) | General Microbes | 80 - 100 mg/L (ppm) |[7][8] |

Table 2: Cellular Toxicity Data for CMIT (Eukaryotic Cells)

Metric Cell Type Concentration Effect Reference
50% Inhibition Conc. (IC₅₀) Rat Alveolar Macrophages 0.002 - 0.004 mM Inhibition of oxidative burst & TNF-α secretion [11]
Sub-lethal Concentration Brain Endothelial Cells 1 µg/mL Mitochondrial-derived oxidative stress [15]

| Dose Range | SH-SY5Y Neuroblastoma | 12.5 - 50 µM | Reduced viability, increased LDH release |[17] |

Key Experimental Protocols

This experiment is crucial for demonstrating that thiols are the primary target of the biocide.

  • Prepare Microbial Culture: Grow a target microorganism (e.g., E. coli) to a standard density in a suitable liquid broth.

  • Prepare Biocide Solutions: Create a solution of CMIT at a concentration known to be inhibitory (e.g., 4x MIC).

  • Prepare Neutralizer Solutions: Prepare solutions of L-cysteine and glutathione at varying molar ratios relative to the CMIT concentration (e.g., 1:1, 2:1, 5:1).[11] Prepare control solutions with non-thiol amino acids (e.g., serine, histidine) as negative controls.[9][11]

  • Experimental Setup:

    • Control: Microbial culture + broth.

    • Positive Inhibition: Microbial culture + CMIT solution.

    • Neutralization: Microbial culture + pre-mixed solution of CMIT and a neutralizer (cysteine or glutathione).

    • Negative Control Neutralization: Microbial culture + pre-mixed solution of CMIT and a non-thiol amino acid.

  • Incubation and Measurement: Incubate all samples under appropriate growth conditions. Measure microbial growth over time using optical density (OD₆₀₀) or another viability assay.

  • Expected Outcome: The inhibitory effect of CMIT will be significantly reduced or eliminated in the presence of cysteine and glutathione, but not by the non-thiol amino acids, confirming the specific reaction with thiol groups.[9][11]

This assay quantifies the induction of oxidative stress.

  • Cell Culture: Culture a suitable cell line (e.g., bacterial or eukaryotic) to the desired confluency or density.

  • Loading with Fluorescent Probe: Incubate the cells with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFDA). DCFDA is cell-permeable and non-fluorescent; upon oxidation by intracellular ROS, it is converted to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

  • Exposure to Biocide: Treat the probe-loaded cells with various concentrations of CMIT for a defined period. Include an untreated control and a positive control (e.g., H₂O₂).

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer at the appropriate excitation/emission wavelengths for DCF.

  • Data Analysis: An increase in fluorescence intensity in CMIT-treated cells compared to the untreated control indicates an increase in intracellular ROS levels.

This is a standard method to determine the lowest concentration of a biocide that prevents visible growth of a microbe.

  • Prepare Inoculum: Grow the test microorganism overnight and dilute it to a standardized concentration (e.g., 5 x 10⁵ CFU/mL) in cation-adjusted Mueller-Hinton Broth (or other suitable media).

  • Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the CMIT stock solution in the broth to create a range of concentrations.

  • Inoculation: Add the standardized microbial inoculum to each well. Include a positive control well (broth + inoculum, no biocide) and a negative control well (broth only).

  • Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for E. coli) for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of CMIT in which no visible turbidity (growth) is observed. This can be determined by visual inspection or by reading the optical density with a plate reader.

References

A Technical Guide to the Spectroscopic Characterization of 5-Chloro-1,2-benzisothiazol-3(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the spectroscopic methods used to characterize 5-Chloro-1,2-benzisothiazol-3(2H)-one. Due to the limited availability of specific experimental spectra for this compound in publicly accessible databases, this document leverages data from its parent compound, 1,2-benzisothiazol-3(2H)-one, as a reference to discuss expected spectral characteristics. Detailed experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are provided to facilitate the analysis of this class of compounds.

Introduction

This compound is a heterocyclic compound of interest in pharmaceutical and materials science research. Its structural elucidation and purity assessment are critically dependent on a combination of spectroscopic techniques. This guide outlines the fundamental principles and expected outcomes for the NMR, IR, and MS analysis of this compound.

Spectroscopic Data Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Table 1: ¹H NMR Data of 1,2-benzisothiazol-3(2H)-one [1][2]

Chemical Shift (ppm)MultiplicityAssignment
8.08 - 8.06mAromatic CH
7.67 - 7.61mAromatic CH
7.45 - 7.41mAromatic CH
9.64 (broad)sNH

Solvent: CDCl₃, Frequency: 400 MHz

Table 2: ¹³C NMR Data of 1,2-benzisothiazol-3(2H)-one [1][3]

Chemical Shift (ppm)Assignment
169.08C=O
144.89Quaternary C
131.65Aromatic CH
125.90Aromatic CH
125.24Aromatic CH
124.31Quaternary C
120.75Aromatic CH

Solvent: CDCl₃, Frequency: 100.40 MHz

Infrared (IR) Spectroscopy Data

Table 3: Key IR Absorptions of 1,2-benzisothiazol-3(2H)-one

Wavenumber (cm⁻¹)Functional Group
~3400N-H Stretch
~1680C=O Stretch (Amide)
~1600-1450C=C Stretch (Aromatic)
~1350C-N Stretch
~750C-S Stretch

Note: The IR spectrum for 1,2-benzisothiazol-3(2H)-one is available on platforms like ChemicalBook, though specific peak values are not always listed.

Mass Spectrometry (MS) Data

Table 4: Mass Spectrometry Data of 1,2-benzisothiazol-3(2H)-one [4]

m/zIon
151[M]⁺
134[M-OH]⁺
109[M-C₂H₂O]⁺
90[C₆H₄N]⁺

Ionization Method: Electron Ionization (EI)

Experimental Protocols

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in about 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters include a spectral width of approximately 16 ppm, a sufficient number of scans for a good signal-to-noise ratio (typically 16-64 scans), and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 240 ppm) is necessary. Due to the low natural abundance of ¹³C, a larger number of scans (typically 1024 or more) and a longer relaxation delay may be required.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

  • Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal.[5][6]

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Background Collection: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Analysis: Apply pressure to the solid sample to ensure good contact with the crystal.[6] Collect the sample spectrum, typically over a range of 4000-400 cm⁻¹.

  • Data Processing: The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern.

Methodology (Electron Ionization - EI):

  • Sample Introduction: The sample is introduced into the mass spectrometer, often via a direct insertion probe for solid samples, and volatilized.

  • Ionization: The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[7][8]

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The abundance of each ion is measured by a detector, generating a mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure Structural Elucidation NMR->Structure Purity Purity Assessment NMR->Purity IR->Structure MS->Structure

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

References

An In-depth Technical Guide to the Thermal Decomposition and Stability of 5-Chloro-1,2-benzisothiazol-3(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the thermal decomposition and stability of 5-Chloro-1,2-benzisothiazol-3(2H)-one (CAS No. 4337-43-3). Due to the limited availability of detailed public research on this specific compound, this guide synthesizes available data, outlines standardized experimental protocols for its analysis, and provides logical frameworks for assessing its stability.

Introduction

This compound is a biocide and preservative used in various industrial applications. Understanding its thermal stability is critical for ensuring safe handling, storage, and formulation, as well as for predicting its environmental fate. This guide summarizes the key thermal properties, provides detailed methodologies for its analysis, and presents visual representations of experimental workflows and stability considerations.

Thermal Stability and Decomposition Data

Quantitative data on the thermal decomposition of this compound is primarily available from safety data sheets, which often cite standardized testing methods. The following table summarizes the key thermal decomposition data obtained from Differential Scanning Calorimetry (DSC) analysis performed in accordance with OECD Guideline 113.

Table 1: Thermal Decomposition Data for this compound

ParameterValueMethodHeating RateSource
Onset of Decomposition (1st Event)165 °CDSC (OECD 113)2.5 K/min[1]
Energy Release (1st Event)70 kJ/kgDSC (OECD 113)2.5 K/min[1]
Onset of Decomposition (2nd Event)315 °CDSC (OECD 113)2.5 K/min[1]
Energy Release (2nd Event)300 kJ/kgDSC (OECD 113)2.5 K/min[1]
Melting Point>260 °C (sublimes)Not SpecifiedNot Specified

Note: The reported melting point of >260°C with sublimation appears to conflict with the initial onset of decomposition at 165°C. It is likely that the compound undergoes significant decomposition before a true melting point is reached.

Experimental Protocols

Detailed experimental protocols for the thermal analysis of this compound are not extensively published. However, based on the cited OECD 113 standard and general best practices in thermal analysis, the following methodologies can be applied.

Differential Scanning Calorimetry (DSC)

Objective: To determine the temperatures of thermal events (e.g., melting, decomposition) and the associated heat flow.

Methodology:

  • Instrument: A calibrated Differential Scanning Calorimeter.

  • Sample Preparation: A small, accurately weighed sample (typically 1-5 mg) is placed in a suitable sample pan (e.g., aluminum, hermetically sealed for volatile substances).

  • Reference: An empty, hermetically sealed sample pan is used as a reference.

  • Atmosphere: The experiment is typically run under an inert atmosphere, such as nitrogen, at a constant flow rate (e.g., 50 mL/min) to prevent oxidative degradation.

  • Temperature Program: The sample and reference are heated at a constant rate (e.g., 2.5 K/min, as cited in the available data, or other standard rates like 10 K/min) over a defined temperature range (e.g., from ambient to 400°C).

  • Data Analysis: The heat flow to the sample is measured as a function of temperature. Exothermic and endothermic events are identified, and the onset temperature and enthalpy of these events are calculated.

Thermogravimetric Analysis (TGA)

Objective: To measure the change in mass of a sample as a function of temperature, indicating mass loss due to decomposition or volatilization.

Methodology:

  • Instrument: A calibrated Thermogravimetric Analyzer.

  • Sample Preparation: An accurately weighed sample (typically 5-10 mg) is placed in a tared sample pan (e.g., platinum or ceramic).

  • Atmosphere: The experiment is conducted under a controlled atmosphere, typically an inert gas like nitrogen, at a constant flow rate (e.g., 50 mL/min).

  • Temperature Program: The sample is heated at a constant rate (e.g., 10 K/min) over a specified temperature range (e.g., from ambient to 600°C).

  • Data Analysis: The mass of the sample is continuously recorded as a function of temperature. The resulting TGA curve provides information on the temperatures at which mass loss occurs and the magnitude of the mass loss. The derivative of the TGA curve (DTG curve) can be used to identify the temperatures of maximum mass loss rates.

Visualizations

Experimental Workflow for Thermal Analysis

The following diagram illustrates a typical workflow for the thermal analysis of this compound.

Thermal_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_dsc DSC cluster_tga TGA cluster_data Data Analysis & Interpretation cluster_report Reporting Sample This compound Weighing Accurate Weighing Sample->Weighing Encapsulation Encapsulation in Pan Weighing->Encapsulation DSC_Run Run DSC Scan (e.g., 2.5 K/min, N2) Encapsulation->DSC_Run TGA_Run Run TGA Scan (e.g., 10 K/min, N2) Encapsulation->TGA_Run DSC_Data Analyze DSC Curve: - Onset Temperatures - Enthalpy Changes DSC_Run->DSC_Data TGA_Data Analyze TGA Curve: - Mass Loss Steps - Decomposition Temperatures TGA_Run->TGA_Data Products Decomposition Product ID (TGA-MS/FTIR) TGA_Run->Products Report Generate Stability Report DSC_Data->Report Kinetics Kinetic Analysis (if multiple heating rates used) TGA_Data->Kinetics TGA_Data->Report Kinetics->Report Products->Report

Caption: Workflow for Thermal Analysis of this compound.

Factors Influencing Isothiazolinone Stability

While specific data for this compound is limited, the stability of the broader isothiazolinone class of compounds is known to be influenced by several factors. The following diagram illustrates these relationships.

Isothiazolinone_Stability cluster_factors Influencing Factors Compound This compound Degradation Chemical Degradation (Ring Opening) Temperature Elevated Temperature Temperature->Degradation pH Alkaline pH pH->Degradation Light UV Light Light->Degradation Nucleophiles Nucleophiles (e.g., amines, thiols) Nucleophiles->Degradation

Caption: Factors Affecting the Stability of Isothiazolinone Compounds.

Discussion and Conclusion

The available data indicates that this compound begins to decompose at a relatively moderate temperature of 165°C, with a more energetic decomposition event occurring at 315°C. This suggests that while the compound is stable at ambient temperatures, exposure to elevated temperatures during processing or storage could lead to degradation. The lack of detailed studies on the decomposition products and kinetics represents a significant knowledge gap. Further research employing techniques such as TGA coupled with mass spectrometry (TGA-MS) or Fourier-transform infrared spectroscopy (TGA-FTIR) would be invaluable for identifying the volatile decomposition products and elucidating the degradation pathway. A comprehensive kinetic study using multiple heating rates in both DSC and TGA would allow for the determination of activation energies and the prediction of shelf-life under various temperature conditions. For professionals in drug development and other fields where this compound might be used, it is crucial to consider these thermal stability limitations in formulation and process design to ensure product quality and safety.

References

The Solubility Profile of 5-Chloro-1,2-benzisothiazol-3(2H)-one in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 5-Chloro-1,2-benzisothiazol-3(2H)-one, a compound of significant interest in various industrial and pharmaceutical applications. While precise quantitative solubility data in a range of organic solvents is not extensively documented in publicly available literature, this guide consolidates the existing qualitative information and furnishes detailed experimental protocols for researchers to determine these parameters in their own laboratory settings.

Quantitative Solubility Data

A thorough search of scientific databases and chemical supplier information did not yield specific quantitative solubility data for this compound in various organic solvents. The available information is qualitative, indicating the solvents in which the compound is known to be soluble.

Table 1: Qualitative Solubility of this compound in Select Organic Solvents

SolventChemical FormulaTypeQualitative Solubility
Dimethylformamide (DMF)C₃H₇NOPolar aproticSoluble[1]
Dimethyl sulfoxide (DMSO)C₂H₆OSPolar aproticSoluble[1]
MethanolCH₃OHPolar proticSoluble[1]

Note: "Soluble" indicates that the compound dissolves in the solvent, but the exact concentration at a given temperature is not specified.

Experimental Protocols for Solubility Determination

To empower researchers to ascertain the quantitative solubility of this compound, a standard experimental protocol based on the equilibrium shake-flask method is detailed below. This method is widely accepted for determining the saturation solubility of a compound in a specific solvent.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument

  • Volumetric flasks and pipettes

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that saturation is reached.

    • To each vial, add a known volume of the desired organic solvent.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

    • Allow the mixtures to shake for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking samples at different time points until the concentration of the solute in the solution remains constant.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved solid particles.

  • Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze the filtered sample and the standard solutions using a validated analytical method, such as HPLC.

    • Construct a calibration curve from the analytical response of the standard solutions.

    • Determine the concentration of this compound in the filtered sample by interpolating its analytical response on the calibration curve.

  • Data Reporting:

    • The solubility is typically reported in units of mass per volume (e.g., mg/mL or g/L) or molarity (mol/L) at the specified temperature.

Visualizing Experimental and Logical Workflows

To further clarify the processes involved in solubility determination and the factors influencing it, the following diagrams are provided.

Solubility_Determination_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result prep_solid Weigh Excess Solid prep_solvent Add Known Volume of Solvent prep_solid->prep_solvent shake Shake at Constant Temperature prep_solvent->shake settle Allow Excess Solid to Settle shake->settle sample Withdraw and Filter Supernatant settle->sample hplc Analyze by HPLC sample->hplc calculate Calculate Concentration hplc->calculate report Report Solubility Data calculate->report

Caption: Workflow for experimental determination of solubility.

Solubility_Factors cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_conditions External Conditions solute_polarity Polarity solubility Solubility of This compound solute_polarity->solubility solute_size Molecular Size solute_size->solubility solute_structure Crystal Lattice Energy solute_structure->solubility solvent_polarity Polarity ('Like Dissolves Like') solvent_polarity->solubility solvent_hbond Hydrogen Bonding Capacity solvent_hbond->solubility temperature Temperature temperature->solubility pressure Pressure (for gases) pressure->solubility

Caption: Factors influencing the solubility of a compound.

References

An In-depth Technical Guide to 5-Chloro-1,2-benzisothiazol-3(2H)-one (CAS 4337-43-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-1,2-benzisothiazol-3(2H)-one, with CAS number 4337-43-3, is a synthetic organic compound belonging to the isothiazolinone class of chemicals. Isothiazolinones are well-recognized for their potent biocidal properties and are extensively used as preservatives and antimicrobial agents in a wide array of industrial and consumer products. This technical guide provides a comprehensive overview of the known chemical properties, safety data, and the general mechanism of action of this compound and its class. It is important to note that while extensive research exists for the isothiazolinone class, detailed experimental protocols and specific signaling pathway studies for this compound are not extensively documented in publicly available scientific literature.

Chemical and Physical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, formulation, and assessment of its environmental fate.

PropertyValueReference
Molecular Formula C₇H₄ClNOS[1]
Molecular Weight 185.63 g/mol [1][2]
Appearance Off-white to pale yellow solid[3]
Melting Point Not specified
Boiling Point Not specified
Solubility Soluble in DMF, DMSO, and Methanol.
InChI Key IYFOEVOXKZUQPJ-UHFFFAOYSA-N[2]
SMILES Clc1ccc2c(c1)C(=O)NS2[2]

Safety and Hazard Information

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a framework for its hazard communication.

GHS Classification
Hazard ClassHazard CategoryGHS Hazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 1H318: Causes serious eye damage
Skin SensitizationCategory 1H317: May cause an allergic skin reaction
Hazardous to the aquatic environment, acute hazardCategory 1H400: Very toxic to aquatic life

Data compiled from multiple safety data sheets.

Precautionary Statements and Personal Protective Equipment (PPE)

Safe handling of this compound is paramount to minimize exposure and associated risks. The following precautionary statements and PPE recommendations are derived from various safety data sheets.[4][5]

CategoryPrecautionary Statement CodesRecommendations
Prevention P261, P264, P270, P272, P273, P280Avoid breathing dust. Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product. Contaminated work clothing should not be allowed out of the workplace. Avoid release to the environment. Wear protective gloves/protective clothing/eye protection/face protection.
Response P301+P312, P302+P352, P305+P351+P338, P333+P313, P362+P364, P391IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. IF ON SKIN: Wash with plenty of water. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If skin irritation or rash occurs: Get medical advice/attention. Take off contaminated clothing and wash it before reuse. Collect spillage.
Storage P403+P233, P405Store in a well-ventilated place. Keep container tightly closed. Store locked up.
Disposal P501Dispose of contents/container to an approved waste disposal plant.

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.[4]

  • Skin Protection: Wear protective gloves (e.g., nitrile rubber) and protective clothing.[5]

  • Respiratory Protection: Use a NIOSH/MSHA-approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.

Mechanism of Action

The biocidal activity of isothiazolinones, including this compound, is attributed to their ability to disrupt essential cellular processes in microorganisms.[5][6] The primary mechanism involves a two-step process:

  • Rapid Inhibition of Growth and Metabolism: Upon entering a microbial cell, isothiazolinones quickly inhibit key metabolic pathways, including cellular respiration and energy production.[5]

  • Irreversible Cellular Damage: This is followed by the covalent modification of cellular components, leading to irreversible damage and cell death.[6]

The key molecular interaction is the reaction of the electrophilic sulfur atom in the isothiazolinone ring with nucleophilic residues, particularly the thiol groups (-SH) of cysteine in proteins and enzymes.[6] This leads to the formation of disulfide bonds, causing a loss of protein function and ultimately, cell death.

Isothiazolinone_Mechanism_of_Action General Mechanism of Action of Isothiazolinones Isothiazolinone Isothiazolinone (e.g., this compound) CellularEntry Cellular Entry Isothiazolinone->CellularEntry Diffusion MicrobialCell Microbial Cell ThiolGroups Thiol Groups (-SH) in Proteins & Enzymes MicrobialCell->ThiolGroups CellularEntry->MicrobialCell Reaction Covalent Bonding (Disulfide Bridge Formation) ThiolGroups->Reaction Electrophilic attack by Sulfur atom EnzymeInactivation Enzyme Inactivation Reaction->EnzymeInactivation MetabolicDisruption Disruption of Metabolic Pathways EnzymeInactivation->MetabolicDisruption CellDeath Cell Death MetabolicDisruption->CellDeath

Caption: General mechanism of action of isothiazolinone biocides.

Experimental Protocols

General Workflow for Biocidal Efficacy Testing

The following diagram illustrates a general workflow for evaluating the antimicrobial activity of a biocide like this compound.

Biocidal_Efficacy_Workflow General Workflow for Biocidal Efficacy Testing cluster_prep Preparation cluster_testing Testing cluster_analysis Data Analysis StockSolution Prepare Stock Solution of Biocide MIC_Test Minimum Inhibitory Concentration (MIC) Assay StockSolution->MIC_Test MicrobialCulture Culture Microbial Strains (e.g., Bacteria, Fungi) MicrobialCulture->MIC_Test MBC_Test Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assay MIC_Test->MBC_Test TimeKill_Assay Time-Kill Kinetic Assay MIC_Test->TimeKill_Assay DataCollection Data Collection (e.g., OD readings, CFU counts) MBC_Test->DataCollection TimeKill_Assay->DataCollection Analysis Statistical Analysis and Interpretation DataCollection->Analysis Report Report Findings Analysis->Report

Caption: A generalized workflow for assessing the biocidal efficacy of a chemical compound.

Conclusion

This compound is an effective biocide with a well-understood general mechanism of action characteristic of the isothiazolinone class. Its chemical properties and safety profile necessitate careful handling and adherence to recommended safety protocols. While this guide provides a comprehensive summary of the currently available information, it is important for researchers and drug development professionals to acknowledge the limited public data on specific experimental protocols and signaling pathways for this particular compound. Further research would be beneficial to fully elucidate its biological interactions and potential applications.

References

A Comprehensive Guide to the Synthesis of N-Substituted 1,2-Benzisothiazol-3(2H)-ones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2-benzisothiazol-3(2H)-one scaffold is a privileged heterocyclic motif present in a wide array of compounds with significant biological activities, including antimicrobial, anticancer, and antiviral properties.[1] The substituent on the nitrogen atom plays a crucial role in modulating the pharmacological profile of these molecules. This technical guide provides a comprehensive literature review of the primary synthetic strategies for preparing N-substituted 1,2-benzisothiazol-3(2H)-ones, focusing on the synthesis of the core scaffold and its subsequent N-functionalization. Detailed experimental protocols for key reactions are provided, along with quantitative data summarized in tables for comparative analysis.

I. Synthesis of the 1,2-Benzisothiazol-3(2H)-one Core

The initial step in the synthesis of many N-substituted derivatives is the construction of the parent 1,2-benzisothiazol-3(2H)-one ring system. Several efficient methods have been developed, primarily involving intramolecular cyclization of 2-thio-substituted benzamide precursors.

Intramolecular Oxidative Cyclization of 2-Mercaptobenzamides

A prevalent and effective strategy for forming the 1,2-benzisothiazol-3(2H)-one core is the intramolecular oxidative dehydrogenative cyclization of 2-mercaptobenzamides. This approach involves the formation of a nitrogen-sulfur (N-S) bond through the coupling of N-H and S-H bonds. Various catalytic systems have been developed to facilitate this transformation.

A general workflow for this process is outlined below:

cluster_start Starting Material Preparation cluster_reaction Cyclization Reaction cluster_workup Work-up & Purification cluster_end Final Product Start 2-Mercaptobenzamide Derivative Reaction Add Catalyst/Reagent (e.g., Cu(I), Co, Electrochemical) Apply Conditions (e.g., O2, Heat, Current) Start->Reaction Intramolecular N-S Bond Formation Workup Quenching Extraction Solvent Removal Reaction->Workup Purification Recrystallization or Column Chromatography Workup->Purification End 1,2-Benzisothiazol-3(2H)-one Core Structure Purification->End cluster_start Starting Material cluster_salt Salt Formation cluster_alkylation Alkylation Reaction cluster_end Final Product BIT 1,2-Benzisothiazol-3(2H)-one Salt React with LiOH in a polar solvent BIT->Salt Li_Salt 1,2-Benzisothiazolin-3-one Lithium Salt Salt->Li_Salt Alkylation React with R-X (e.g., MeI, n-BuBr) in an aprotic polar solvent Li_Salt->Alkylation High N-selectivity Product N-substituted 1,2-Benzisothiazol-3(2H)-one Alkylation->Product cluster_start Starting Materials cluster_reaction One-Pot Reaction cluster_end Final Product Amide N-Substituted 2-Halobenzamide Reaction Cu Catalyst (e.g., CuCl) Base, Ligand (optional) Heat Amide->Reaction Sulfur Sulfur Source (S₈, KSCN) Sulfur->Reaction Product N-substituted 1,2-Benzisothiazol-3(2H)-one Reaction->Product Cascade C-S and N-S bond formation

References

5-chlorobenzisothiazolone synonyms and identifiers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-chlorobenzisothiazolone, a potent antimicrobial agent. The document details its chemical identifiers and synonyms, physicochemical properties, experimental protocols for its synthesis and analysis, and its mechanism of action.

Chemical Identifiers and Synonyms

5-Chlorobenzisothiazolone is known by several names and is registered under various chemical identifiers. These are crucial for accurate identification and sourcing of the compound in a research and development setting.

Identifier TypeIdentifierCitation
IUPAC Name 5-Chloro-1,2-benzisothiazol-3(2H)-one[1]
Synonyms 5-Chlorobenzisothiazolone, 5-Chloro-1,2-benzisothiazolin-3-one, 5-Chloro-2-benzisothiazolin-3-one[1][2]
CAS Number 4337-43-3[1][2]
EINECS Number 224-385-1[1]
Molecular Formula C₇H₄ClNOS[1][2]
InChI Key IYFOEVOXKZUQPJ-UHFFFAOYSA-N
SMILES Clc1ccc2c(c1)C(=O)NS2

Physicochemical Properties

Understanding the physicochemical properties of 5-chlorobenzisothiazolone is essential for its application in various formulations and for predicting its behavior in biological systems.

PropertyValueCitation
Molecular Weight 185.63 g/mol [2]
Melting Point 265-266 °C[1]
Appearance Off-white solid[1]
Solubility Soluble in DMF, DMSO, and Methanol[1]

Experimental Protocols

The following sections outline generalized experimental protocols for the synthesis and analysis of 5-chlorobenzisothiazolone, based on established methods for related benzisothiazolinone compounds.

Synthesis of this compound

A common route for the synthesis of 1,2-benzisothiazol-3-ones involves the cyclization of 2-mercaptobenzamides or related precursors. The introduction of the chlorine atom at the 5-position can be achieved by starting with a correspondingly substituted precursor, such as 4-chloro-2-mercaptobenzamide.

Reaction Scheme:

A plausible synthetic route involves the oxidative cyclization of 4-chloro-2-mercaptobenzamide.

General Procedure:

  • Starting Material Preparation: Synthesize 4-chloro-2-mercaptobenzamide from commercially available precursors.

  • Oxidative Cyclization: Dissolve 4-chloro-2-mercaptobenzamide in a suitable organic solvent. Add an oxidizing agent, such as a solution of iodine or a peroxide, dropwise at a controlled temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation: Upon completion of the reaction, the solvent is removed under reduced pressure. The crude product is then purified.

  • Purification: The crude 5-chlorobenzisothiazolone can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product as a solid.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the identification and quantification of isothiazolinones.

General HPLC Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector is suitable.

  • Column: A C18 reversed-phase column is typically used for the separation of isothiazolinones.

  • Mobile Phase: A gradient elution using a mixture of acetonitrile and water is often employed. The specific gradient program will depend on the exact column and system used.

  • Detection: UV detection at a wavelength of approximately 275-285 nm is suitable for 5-chlorobenzisothiazolone.

  • Sample Preparation: Samples are dissolved in a suitable solvent, such as methanol or the mobile phase, and filtered through a 0.45 µm filter before injection.

  • Quantification: Quantification is typically performed using an external standard method with a calibration curve generated from standards of known concentrations.

Mechanism of Action

The biocidal activity of 5-chlorobenzisothiazolone, like other isothiazolinones, is attributed to its ability to act as an electrophile. The sulfur atom in the isothiazolinone ring is susceptible to nucleophilic attack by thiol groups present in the cysteine residues of microbial proteins.

This interaction leads to the formation of a disulfide bond, which can inactivate critical enzymes involved in cellular respiration and energy metabolism. The disruption of these essential metabolic pathways ultimately results in microbial cell death.

Mechanism_of_Action Fig. 1: Proposed Mechanism of Action of 5-Chlorobenzisothiazolone Isothiazolinone 5-Chlorobenzisothiazolone Microbial_Cell Microbial Cell Isothiazolinone->Microbial_Cell Enters Thiol_Group Thiol Group (-SH) in Cellular Proteins Isothiazolinone->Thiol_Group Electrophilic Attack Microbial_Cell->Thiol_Group Contains Enzyme_Inactivation Enzyme Inactivation Thiol_Group->Enzyme_Inactivation Leads to Metabolic_Disruption Disruption of Metabolic Pathways (e.g., Krebs Cycle, Electron Transport Chain) Enzyme_Inactivation->Metabolic_Disruption Causes Cell_Death Cell Death Metabolic_Disruption->Cell_Death Results in

Fig. 1: Proposed Mechanism of Action of 5-Chlorobenzisothiazolone

References

Methodological & Application

Application Notes & Protocols for the Detection of 5-Chloro-1,2-benzisothiazol-3(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Chloro-1,2-benzisothiazol-3(2H)-one, a chlorinated derivative of 1,2-benzisothiazolin-3-one, is a biocide used to control microbial growth in various industrial and consumer products. Due to its potential as a skin sensitizer and the need to comply with regulatory limits, accurate and sensitive analytical methods for its detection in different materials are crucial. These application notes provide detailed protocols for the quantification of this compound, often analyzed in conjunction with other isothiazolinones like 5-Chloro-2-methyl-4-isothiazolin-3-one (CMIT), using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Analytical Methods Overview

Several analytical techniques have been established for the determination of isothiazolinones in various matrices. High-Performance Liquid Chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometry (MS) detection is the most common approach due to its robustness and sensitivity.[1][2] Gas Chromatography-Mass Spectrometry (GC-MS) is also employed, particularly for environmental samples, and may require a derivatization step for certain isothiazolinones to improve chromatographic performance.[1][3]

High-Performance Liquid Chromatography (HPLC) Methods

HPLC offers a reliable and widely accessible method for the quantification of this compound. The choice between UV and MS/MS detection depends on the required sensitivity and the complexity of the sample matrix.

Quantitative Data Summary for HPLC Methods
ParameterHPLC-UVHPLC-MS/MSReference
Linearity Range 0.44 - 17.43 ppm (for CMIT)0.010 - 1.0 mg/L[4][5],[6]
**Correlation Coefficient (R²)> 0.999> 0.9990[4][5],[7]
Limit of Detection (LOD) Not explicitly stated for this compound0.010 mg/L[6]
Limit of Quantification (LOQ) Not explicitly stated for this compound0.020 mg/L[6]
Recovery 90 - 106%81.5 - 107.3%[4][5][8][9],[6]
Relative Standard Deviation (RSD) < 2% (Intermediate Precision)< 5.9%[4][5][8][9],[6]
Experimental Protocol: HPLC-UV for Cosmetics (e.g., Wet Wipes)

This protocol is adapted from a method for the analysis of isothiazolinones in cosmetic products.[4][5][8][9]

1. Sample Preparation:

  • Extraction:

    • Take a representative sample of the material (e.g., a single wet wipe).

    • Perform ultrasonication of the sample in a suitable solvent to extract the analytes.

    • Further purify the extract using solid-phase extraction (SPE) and liquid-liquid extraction.

  • Filtration:

    • Filter the final extract through a 0.45 µm membrane filter prior to injection.[10]

2. Chromatographic Conditions:

  • Instrument: High-Performance Liquid Chromatography system with a UV detector.

  • Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm).[10]

  • Mobile Phase: A mixture of acetic acid and methanol (e.g., 80:20 v/v) in an isocratic mode.[4][5][8][9]

  • Flow Rate: 1 mL/min.[4][5][8][9]

  • Injection Volume: 10 µL.[4][5][8][9]

  • Detection: UV at 274 nm.[4][5][8][9]

3. Calibration:

  • Prepare a series of standard solutions of this compound in the mobile phase.

  • Inject the standards and construct a calibration curve by plotting the peak area against the concentration.

4. Analysis:

  • Inject the prepared sample extract into the HPLC system.

  • Identify the peak corresponding to this compound by comparing the retention time with that of the standard.

  • Quantify the concentration using the calibration curve.

Experimental Workflow: HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Sample Material Sample Extraction Ultrasonication, SPE, Liquid-Liquid Extraction Sample->Extraction Filtration 0.45 µm Filtration Extraction->Filtration HPLC HPLC System (C18 Column) Filtration->HPLC Inject Sample Detection UV Detector (274 nm) HPLC->Detection Quantification Data Analysis & Quantification Detection->Quantification

HPLC Analysis Workflow

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS provides high selectivity and sensitivity, making it suitable for the analysis of this compound in complex environmental matrices.

Quantitative Data Summary for GC-MS Methods
ParameterGC-MSReference
Limit of Detection (LOD) 0.01 - 0.1 µg/L[3][11]
Repeatability < 10%[3][11]
Experimental Protocol: GC-MS for Environmental Water Samples

This protocol is based on a method for the determination of isothiazolinones in environmental waters.[3][11]

1. Sample Preparation:

  • Pre-concentration:

    • Use solid-phase extraction (SPE) to pre-concentrate the analytes from the water sample. A mixture of a polymeric material and RP-C18 material can be used as the solid phase.[3][11]

    • Elute the analytes from the SPE cartridge with a suitable solvent.

2. GC-MS Conditions:

  • Instrument: Gas Chromatograph coupled to a Mass Spectrometer.

  • Derivatization: For some isothiazolinones, derivatization may be necessary to improve chromatographic performance.

  • Analysis: The concentrated extract is injected into the GC-MS system for separation and detection.

3. Data Analysis:

  • The mass spectrometer is used for the qualitative and quantitative analysis of the target compounds.

Experimental Workflow: GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Water Sample SPE Solid-Phase Extraction (Pre-concentration) Sample->SPE Elution Elution SPE->Elution GCMS GC-MS System Elution->GCMS Inject Sample DataAnalysis Data Acquisition & Quantification GCMS->DataAnalysis

GC-MS Analysis Workflow

Logical Relationship for Method Selection

The choice of analytical method depends on several factors, including the sample matrix, the required level of sensitivity, and the available instrumentation.

Method_Selection Start Define Analytical Needs Matrix Sample Matrix Start->Matrix Sensitivity Required Sensitivity Matrix->Sensitivity Cosmetics, Adhesives GCMS GC-MS Matrix->GCMS Environmental Water HPLC HPLC-UV / HPLC-MS/MS Sensitivity->HPLC Moderate to High Sensitivity->GCMS High

Method Selection Logic

Disclaimer: These protocols provide a general guideline. Specific parameters should be optimized and validated for each unique sample matrix and analytical instrumentation. Always refer to relevant safety data sheets and standard operating procedures when handling chemicals and operating analytical instruments.

References

Application Notes and Protocols for Testing the Antifungal Activity of 1,2-Benzisothiazol-3(2H)-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed experimental protocol for evaluating the antifungal activity of novel 1,2-benzisothiazol-3(2H)-one (BIT) derivatives. The described methods are based on established standards to ensure reproducibility and comparability of results.

Introduction

1,2-benzisothiazol-3(2H)-one (BIT) and its derivatives are a class of heterocyclic compounds that have garnered significant interest for their broad-spectrum antimicrobial properties.[1][2] The core mechanism of action for isothiazolinones involves the electrophilic sulfur atom in the heterocyclic ring. This atom readily reacts with thiol-containing enzymes and proteins within microbial cells, leading to the disruption of essential cellular processes and ultimately, cell death.[3][4][5] This mode of action makes BIT derivatives promising candidates for the development of new antifungal agents, particularly in light of the increasing prevalence of drug-resistant fungal strains.[6]

This document outlines the necessary protocols for the synthesis of BIT derivatives, selection and preparation of fungal strains, and the determination of their antifungal efficacy using the standardized broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Data Presentation

The antifungal activity of the synthesized 1,2-benzisothiazol-3(2H)-one derivatives is quantitatively summarized by their Minimum Inhibitory Concentration (MIC) values. The MIC is defined as the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.[7] The following table presents hypothetical MIC data for a series of BIT derivatives against common fungal pathogens.

Table 1: Minimum Inhibitory Concentration (MIC) of 1,2-Benzisothiazol-3(2H)-one Derivatives against Various Fungal Strains (µg/mL)

CompoundCandida albicans (ATCC 90028)Candida glabrata (ATCC 90030)Cryptococcus neoformans (ATCC 90112)Aspergillus fumigatus (ATCC 204305)Trichophyton rubrum (ATCC 28188)
BIT-Derivative 18164162
BIT-Derivative 248281
BIT-Derivative 316328324
BIT-Derivative 424140.5
Fluconazole1164>648
Amphotericin B0.50.50.2511

Experimental Protocols

Synthesis of 1,2-Benzisothiazol-3(2H)-one Derivatives

A general method for the synthesis of N-substituted 1,2-benzisothiazol-3(2H)-one derivatives involves the reaction of 2-mercaptobenzamide with an appropriate electrophile. The following is a representative synthetic scheme. Specific reaction conditions such as solvent, temperature, and reaction time should be optimized for each derivative.

  • Preparation of 2-Mercaptobenzamide: This starting material can be synthesized from 2-mercaptobenzoic acid.

  • N-Alkylation/Arylation:

    • To a solution of 2-mercaptobenzamide in a suitable solvent (e.g., DMF, DMSO), add a base (e.g., NaH, K₂CO₃) to generate the corresponding anion.

    • Add the desired alkyl or aryl halide (e.g., benzyl bromide, substituted phenyl iodide) to the reaction mixture.

    • Stir the reaction at an appropriate temperature until completion, monitored by thin-layer chromatography (TLC).

  • Oxidative Cyclization:

    • The N-substituted 2-mercaptobenzamide is then subjected to an oxidative cyclization to form the 1,2-benzisothiazol-3(2H)-one ring. This can be achieved using various oxidizing agents (e.g., O₂, Cu(I) catalyst).[8]

  • Purification: The final product is purified using standard techniques such as recrystallization or column chromatography. The structure and purity of the synthesized derivatives should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, MS).

Fungal Strains and Culture Conditions

A panel of clinically relevant fungal strains should be used to evaluate the spectrum of antifungal activity.[9] Recommended strains include:

  • Yeasts: Candida albicans, Candida glabrata, Cryptococcus neoformans

  • Molds: Aspergillus fumigatus

  • Dermatophytes: Trichophyton rubrum

Strains should be obtained from a recognized culture collection (e.g., ATCC). Yeasts are typically grown on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours. Molds are grown on Potato Dextrose Agar (PDA) at 35°C for 5-7 days until sporulation is evident.

Antifungal Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is performed according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI) documents M27 for yeasts and M38 for filamentous fungi.[10][11][12]

  • Preparation of Inoculum:

    • Yeasts: Prepare a cell suspension in sterile saline from a 24-hour-old culture. Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL). Further dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.

    • Molds: Harvest spores from a mature culture by flooding the agar surface with sterile saline containing a wetting agent (e.g., 0.05% Tween 80). Adjust the spore suspension to a concentration of 0.4-5 x 10⁴ spores/mL in RPMI-1640 medium.

  • Preparation of Drug Dilutions:

    • Prepare a stock solution of each BIT derivative in a suitable solvent (e.g., DMSO).

    • Perform serial twofold dilutions of the compounds in RPMI-1640 medium in a 96-well microtiter plate to cover a desired concentration range (e.g., 0.125 to 256 µg/mL).

  • Inoculation and Incubation:

    • Add the prepared fungal inoculum to each well of the microtiter plate containing the drug dilutions.

    • Include a drug-free well for a growth control and an un-inoculated well for a sterility control.

    • Incubate the plates at 35°C. Incubation times are typically 24-48 hours for yeasts and 48-72 hours for molds.

  • Determination of MIC:

    • The MIC is determined as the lowest concentration of the compound at which there is a significant inhibition of fungal growth compared to the growth control. For azoles and echinocandins against yeasts, the endpoint is typically a ≥50% reduction in growth.[13][14] For amphotericin B and for molds, a ≥90% or 100% inhibition is often used.[13][15] The endpoint for novel compounds should be clearly defined.

Mandatory Visualizations

experimental_workflow Experimental Workflow for Antifungal Activity Testing cluster_synthesis Compound Synthesis & Preparation cluster_microbiology Microbiological Procedures cluster_testing Antifungal Susceptibility Testing (Broth Microdilution) cluster_data Data Analysis synthesis Synthesis of 1,2-Benzisothiazol-3(2H)-one Derivatives purification Purification and Structural Characterization synthesis->purification stock_prep Preparation of Stock Solutions (in DMSO) purification->stock_prep serial_dilution Serial Dilution of Compounds in 96-Well Plate stock_prep->serial_dilution Test Compounds strain_selection Selection of Fungal Strains culture Culturing of Fungi (SDA/PDA) strain_selection->culture inoculum_prep Inoculum Preparation (0.5 McFarland) culture->inoculum_prep inoculation Inoculation of Plates with Fungal Suspension inoculum_prep->inoculation Fungal Inoculum serial_dilution->inoculation incubation Incubation (35°C, 24-72h) inoculation->incubation mic_determination MIC Determination (Visual or Spectrophotometric) incubation->mic_determination data_analysis Data Analysis and Comparison mic_determination->data_analysis

Caption: Workflow for assessing the antifungal activity of BIT derivatives.

signaling_pathway Potential Mechanism of Action of 1,2-Benzisothiazol-3(2H)-one Derivatives BIT 1,2-Benzisothiazol-3(2H)-one Derivative cell_membrane Fungal Cell Membrane BIT->cell_membrane Diffusion disulfide_bond Mixed Disulfide Formation BIT->disulfide_bond Reacts with -SH groups cytoplasm Cytoplasm cell_membrane->cytoplasm thiol_enzymes Thiol-Containing Enzymes (e.g., in Glycolysis, Respiration) thiol_enzymes->disulfide_bond enzyme_inactivation Enzyme Inactivation disulfide_bond->enzyme_inactivation metabolic_disruption Disruption of Metabolic Pathways (e.g., ATP Synthesis) enzyme_inactivation->metabolic_disruption cell_death Fungal Cell Death metabolic_disruption->cell_death

Caption: Proposed mechanism of action for BIT derivatives in fungal cells.

References

Using 5-Chloro-1,2-benzisothiazol-3(2H)-one in proteomics research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: 5-Chloro-1,2-benzisothiazol-3(2H)-one

For Research Use Only. Not for use in diagnostic procedures.

Introduction

This compound, a compound belonging to the isothiazolinone class, is a well-documented antimicrobial agent. Its primary mechanism of action involves the disruption of critical physiological functions in microbes, such as growth, respiration, and energy production. This activity stems from its ability to destroy protein thiols and generate free radicals, leading to cell death. While extensively used as a biocide, its direct application in mainstream proteomics research as a tool or probe is not established in scientific literature. However, its known reactivity towards protein thiols (cysteine residues) suggests a potential, albeit unexplored, utility in chemical proteomics for specialized applications.

Principle

The core reactivity of this compound and related isothiazolones is their electrophilic nature, which allows them to react with nucleophilic residues on proteins, particularly the thiol group of cysteine.[1] This covalent modification can inactivate enzymes that rely on cysteine for their catalytic activity.[1][2] In theory, this reactivity could be harnessed in a chemical proteomics workflow. Chemical proteomics utilizes reactive small molecules, often called probes, to covalently label specific amino acid residues or classes of proteins for subsequent enrichment and identification by mass spectrometry.[3][4][5][6]

The workflow would involve treating a complex protein mixture (e.g., a cell lysate) with this compound. Proteins that react with the compound would be "tagged." If a modified version of the compound containing a reporter group (like a biotin tag or a clickable alkyne group) were used, these tagged proteins could be selectively pulled down and identified. This approach, known as Activity-Based Protein Profiling (ABPP), is a powerful tool for discovering novel drug targets and understanding protein function.[4][6]

Limitations

It is critical to note that this compound is a broad-spectrum biocide and its reactivity is not specific to a single protein target.[2] This lack of specificity would be a significant challenge in a proteomics context, potentially leading to the modification of a large number of proteins and complicating data analysis. The primary literature on this compound focuses on its efficacy as a biocide and its toxicological effects, with no published protocols for its use as a proteomics probe.[7][8][9] Therefore, the following protocols are hypothetical and based on established chemical proteomics principles.

Hypothetical Protocols for Proteomics Research

The following are theoretical protocols that would require significant optimization and validation.

Protocol 1: In-vitro Labeling of Cysteine-Containing Proteins

Objective: To identify proteins in a cell lysate that are susceptible to modification by this compound. This protocol assumes the use of a synthetically modified version of the compound that includes an alkyne handle for click chemistry.

Materials:

  • Cells of interest (e.g., HeLa, Jurkat)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Protein concentration assay kit (e.g., BCA assay)

  • Alkynyl-5-Chloro-1,2-benzisothiazol-3(2H)-one probe

  • Azide-biotin tag

  • Copper(II) sulfate, TBTA, and sodium ascorbate (for click chemistry)

  • Streptavidin-coated magnetic beads

  • Wash buffers (e.g., PBS with varying concentrations of SDS)

  • Elution buffer (e.g., 8M urea)

  • DTT and Iodoacetamide

  • Trypsin (mass spectrometry grade)

  • LC-MS/MS equipment

Procedure:

  • Cell Lysis: Harvest cells and prepare a clarified protein lysate using a suitable lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysate.

  • Probe Labeling: Incubate the lysate (e.g., 1 mg of total protein) with the alkynyl-probe at a final concentration of 10-50 µM for 1 hour at 37°C.

  • Click Chemistry: Add the azide-biotin tag, copper(II) sulfate, TBTA, and sodium ascorbate to the labeled lysate. Incubate for 1 hour at room temperature to attach the biotin tag to the probe-labeled proteins.

  • Enrichment: Add streptavidin-coated magnetic beads to the reaction mixture and incubate for 1 hour at 4°C to capture the biotinylated proteins.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • On-Bead Digestion:

    • Resuspend the beads in an appropriate buffer.

    • Reduce the proteins with DTT (10 mM) for 30 minutes at 56°C.

    • Alkylate with iodoacetamide (55 mM) for 20 minutes in the dark.

    • Digest the proteins with trypsin overnight at 37°C.

  • Sample Preparation for MS: Collect the supernatant containing the peptides. Desalt the peptides using a C18 StageTip.

  • LC-MS/MS Analysis: Analyze the peptides by nano-LC-MS/MS.

  • Data Analysis: Search the resulting spectra against a protein database to identify the enriched proteins.

Protocol 2: Competitive Profiling for Target Identification

Objective: To identify specific protein targets of a non-tagged version of this compound by competing against a broad-spectrum cysteine-reactive probe.

Materials:

  • All materials from Protocol 1

  • This compound (non-tagged)

  • A broad-spectrum, alkyne-functionalized cysteine-reactive probe (e.g., iodoacetamide-alkyne)

Procedure:

  • Cell Lysis and Quantification: Prepare and quantify cell lysate as in Protocol 1.

  • Competitive Incubation:

    • Treatment Group: Pre-incubate the lysate with an excess of this compound for 1 hour at 37°C.

    • Control Group: Incubate the lysate with vehicle (e.g., DMSO).

  • Probe Labeling: Add the alkyne-functionalized cysteine-reactive probe to both the treatment and control groups. Incubate for 1 hour at 37°C.

  • Click Chemistry, Enrichment, and Digestion: Proceed with steps 4-7 from Protocol 1 for both groups.

  • Quantitative Mass Spectrometry:

    • Label the peptides from each group with isobaric tags (e.g., TMT reagents).

    • Combine the labeled peptide samples.

  • LC-MS/MS Analysis: Analyze the combined sample by LC-MS/MS.

  • Data Analysis: Identify and quantify the peptides. Proteins whose corresponding peptide signals are significantly reduced in the treatment group are potential targets of this compound.

Data Presentation

Quantitative data from the competitive profiling experiment (Protocol 2) should be summarized in a table to highlight potential protein targets.

Protein IDGene NameProtein NameTMT Ratio (Treatment/Control)p-valueDescription
P04040GAPDHGlyceraldehyde-3-phosphate dehydrogenase0.25<0.01Known to have a reactive cysteine in its active site.
P62258PPIAPeptidyl-prolyl cis-trans isomerase A0.31<0.01Contains several cysteine residues.
Q06830PRDX1Peroxiredoxin-10.45<0.05A cysteine-dependent antioxidant enzyme.
This is hypothetical data for illustrative purposes only.

Visualizations

The following diagrams illustrate the hypothetical workflows and the compound's mechanism of action.

G cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Analysis A Cell Culture B Cell Lysis A->B C Protein Quantification B->C D Incubate with Alkynyl-Probe C->D E Click Chemistry (Add Biotin Tag) D->E F Enrichment with Streptavidin Beads E->F G On-Bead Digestion (Trypsin) F->G H LC-MS/MS G->H I Database Search H->I J Protein Identification I->J

Caption: Workflow for identifying protein targets using an alkynyl-probe.

G cluster_protein Protein cluster_compound Compound P Protein-SH (Active) P_modified Protein-S-Isothiazolone (Inactive) P->P_modified C 5-Chloro-1,2- benzisothiazol-3(2H)-one C->P_modified Covalent Modification

Caption: Mechanism of protein inactivation by covalent modification of thiols.

References

Protocol for Selective Oxidation of 1,2-Benzisothiazol-3(2H)-ones to their 1-Oxide and 1,1-Dioxide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the selective oxidation of 1,2-benzisothiazol-3(2H)-ones. The protocols described herein focus on modern, efficient, and environmentally conscious methods, while also acknowledging traditional approaches. These synthesis methods are critical for accessing biologically active compounds, including derivatives with potential antifungal, anxiolytic, and psychotropic activities.[1][2]

Introduction

1,2-Benzisothiazol-3(2H)-ones are a pivotal class of heterocyclic compounds in medicinal chemistry and drug development. Their selective oxidation at the sulfur atom to form 1,2-benzisothiazol-3(2H)-one 1-oxides (sulfoxides) or 1,2-benzisothiazol-3(2H)-one 1,1-dioxides (sulfones), such as the well-known artificial sweetener saccharin, unlocks a diverse range of chemical and biological properties.[3][4] Traditional oxidation methods have often relied on potent yet hazardous reagents like meta-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide, which can lead to over-oxidation and complex purification procedures.[1][3]

Recent advancements have led to the development of a novel, metal-free protocol utilizing Selectfluor™ as an efficient and selective oxidant in an aqueous medium.[1][3] This method presents a greener alternative with high yields, excellent functional group tolerance, and a simplified work-up that circumvents the need for column chromatography.[1][3]

Principle of Selective Oxidation

The selective oxidation of the sulfur atom in the 1,2-benzisothiazol-3(2H)-one ring system can be controlled to yield either the corresponding 1-oxide or 1,1-dioxide. The choice of oxidant and reaction conditions dictates the final oxidation state of the sulfur atom.

Selectfluor-Mediated Oxidation: Selectfluor™ (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) acts as a powerful and selective oxidizing agent. In an aqueous environment, it facilitates the controlled oxidation of the sulfur atom to a sulfoxide.[1] For the synthesis of the corresponding 1,1-dioxide (saccharin derivatives), a sequential, one-pot double oxidation can be performed using Selectfluor™ followed by an additional oxidant like m-CPBA.[3][5]

Experimental Protocols

Protocol 1: Selective Synthesis of N-Substituted 1,2-Benzisothiazol-3(2H)-one 1-Oxides using Selectfluor™

This protocol outlines a general procedure for the selective oxidation of N-substituted 1,2-benzisothiazol-3(2H)-ones to their corresponding 1-oxides.

Materials:

  • N-substituted 1,2-benzisothiazol-3(2H)-one (1.0 equiv)

  • Selectfluor™ (1.0 equiv)

  • Dimethylformamide (DMF)

  • Water (H₂O)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • 25 mL reaction tube

  • Magnetic stirrer

Procedure: [1]

  • To a 25 mL reaction tube, add the N-substituted 1,2-benzisothiazol-3(2H)-one (0.2 mmol, 1.0 equiv).

  • Add Selectfluor™ (70.85 mg, 0.2 mmol, 1.0 equiv).

  • Add DMF (0.2 mL) and H₂O (1.8 mL) to create a 9:1 H₂O/DMF solvent mixture.

  • Stir the reaction mixture vigorously at room temperature (25 °C) for 1 hour in the presence of air.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, add ethyl acetate (5 mL) to the reaction mixture.

  • Transfer the mixture to a separatory funnel and wash the organic phase sequentially with H₂O (2 x 5 mL) and brine (5 mL).

  • Dry the organic phase over anhydrous Na₂SO₄ and filter.

  • Concentrate the filtrate under reduced pressure to yield the pure N-substituted 1,2-benzisothiazol-3(2H)-one 1-oxide.

Protocol 2: Synthesis of 1,2-Benzisothiazol-3(2H)-one 1,1-Dioxides (Saccharin Derivatives)

For the synthesis of the fully oxidized 1,1-dioxide derivatives, traditional methods often employ strong oxidizing agents.

Materials:

  • N-substituted 1,2-benzisothiazol-3(2H)-one

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM) or other suitable organic solvent

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure (General):

  • Dissolve the starting N-substituted 1,2-benzisothiazol-3(2H)-one in a suitable organic solvent such as dichloromethane.

  • Cool the solution in an ice bath.

  • Add m-CPBA (typically 2-3 equivalents for full oxidation) portion-wise, maintaining the low temperature.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction by adding a saturated solution of sodium bicarbonate.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the desired 1,1-dioxide.

Data Presentation

The following table summarizes the results for the selective oxidation of various N-substituted 1,2-benzisothiazol-3(2H)-ones to their 1-oxides using the Selectfluor™ protocol.

EntrySubstrate (N-Substituent)ProductYield (%)
12-butylbenzo[d]isothiazol-3(2H)-one2-butylbenzo[d]isothiazol-3(2H)-one 1-oxide87
22-benzylbenzo[d]isothiazol-3(2H)-one2-benzylbenzo[d]isothiazol-3(2H)-one 1-oxide92
32-phenylbenzo[d]isothiazol-3(2H)-one2-phenylbenzo[d]isothiazol-3(2H)-one 1-oxide85
42-(4-methylphenyl)benzo[d]isothiazol-3(2H)-one2-(4-methylphenyl)benzo[d]isothiazol-3(2H)-one 1-oxide88
52-(4-methoxyphenyl)benzo[d]isothiazol-3(2H)-one2-(4-methoxyphenyl)benzo[d]isothiazol-3(2H)-one 1-oxide90
62-(4-chlorophenyl)benzo[d]isothiazol-3(2H)-one2-(4-chlorophenyl)benzo[d]isothiazol-3(2H)-one 1-oxide86

Yields are based on isolated product after purification as reported in the literature.[3]

Visualizations

The following diagrams illustrate the experimental workflow and the proposed reaction pathway for the selective oxidation using Selectfluor™.

G cluster_workflow Experimental Workflow A 1. Add N-substituted 1,2-benzisothiazol-3(2H)-one and Selectfluor™ to a reaction tube B 2. Add H₂O/DMF (9:1) solvent A->B C 3. Stir at room temperature for 1h B->C D 4. Quench with ethyl acetate C->D E 5. Aqueous work-up (H₂O, brine) D->E F 6. Dry, filter, and concentrate E->F G Pure 1,2-benzisothiazol-3(2H)-one 1-oxide F->G G cluster_pathway Proposed Reaction Pathway Reactant 1,2-Benzisothiazol-3(2H)-one Intermediate Sulfur Radical Cation Intermediate Reactant->Intermediate Oxidation Oxidant Selectfluor™ Oxidant->Intermediate Product 1,2-Benzisothiazol-3(2H)-one 1-Oxide Intermediate->Product Nucleophilic Attack Water H₂O Water->Product

References

Application Notes and Protocols: In Vitro Evaluation of 5-Chloro-1,2-benzisothiazol-3(2H)-one Effects on Endothelial Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-1,2-benzisothiazol-3(2H)-one (CIT) is a synthetic biocide widely used for its antimicrobial properties in various industrial and commercial products. Due to its potential for human exposure, understanding its effects on the vascular endothelium is of significant interest. The endothelium, a monolayer of cells lining the blood vessels, plays a crucial role in vascular homeostasis. Endothelial dysfunction is an early event in the pathogenesis of several cardiovascular diseases. These application notes provide a framework for investigating the in vitro effects of CIT on endothelial cells, focusing on cytotoxicity, apoptosis, oxidative stress, and inflammation. While direct studies on CIT's effects on endothelial cells are limited, the following protocols are based on established methodologies for assessing vascular toxicity.

Data Presentation: Hypothesized Quantitative Data

The following tables present hypothetical data to illustrate the expected outcomes from the described experimental protocols. These tables are intended to serve as a template for data organization and presentation.

Table 1: Cytotoxicity of this compound on Human Umbilical Vein Endothelial Cells (HUVECs)

Concentration (µM)Cell Viability (%) (Mean ± SD)IC50 (µM)
0 (Control)100 ± 4.2
195.3 ± 5.1
582.1 ± 6.3
1065.7 ± 4.915.4
2548.2 ± 5.8
5021.5 ± 3.7
1008.9 ± 2.1

Table 2: Induction of Apoptosis and Necrosis in HUVECs by this compound

Treatment (24h)Early Apoptotic Cells (%)Late Apoptotic Cells (%)Necrotic Cells (%)
Control2.1 ± 0.51.5 ± 0.30.8 ± 0.2
CIT (15 µM)18.4 ± 2.212.7 ± 1.93.5 ± 0.7
Staurosporine (1 µM)45.2 ± 3.815.1 ± 2.14.1 ± 0.9

Table 3: Oxidative Stress and Inflammatory Markers in HUVECs Treated with this compound

Treatment (6h)Relative ROS Production (Fold Change)IL-6 Secretion (pg/mL)VCAM-1 Expression (Fold Change)
Control1.0 ± 0.125.3 ± 4.11.0 ± 0.2
CIT (15 µM)3.8 ± 0.4112.8 ± 15.74.2 ± 0.6
TNF-α (10 ng/mL)2.5 ± 0.3254.1 ± 28.98.7 ± 1.1

Experimental Protocols

Protocol 1: Cell Culture and Maintenance
  • Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs) are a commonly used primary cell line for in vitro studies of the endothelium.

  • Culture Medium: Prepare Endothelial Cell Growth Medium (EGM-2) supplemented with the provided growth factors and 2% Fetal Bovine Serum (FBS).

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: Passage HUVECs when they reach 80-90% confluency using Trypsin-EDTA. Use cells between passages 3 and 7 for experiments to ensure phenotypic stability.

Protocol 2: Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Seed HUVECs in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with the prepared CIT solutions and incubate for 24 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value.

Protocol 3: Apoptosis and Necrosis Assay (Annexin V-FITC/Propidium Iodide Staining)
  • Cell Seeding and Treatment: Seed HUVECs in a 6-well plate at a density of 2.5 x 10^5 cells/well. After overnight adherence, treat the cells with CIT at its IC50 concentration for 24 hours. Include a positive control for apoptosis (e.g., staurosporine).

  • Cell Harvesting: Harvest the cells by trypsinization and collect both the adherent and floating cells.

  • Staining: Wash the cells with cold PBS and resuspend them in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes in the dark at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Protocol 4: Measurement of Intracellular Reactive Oxygen Species (ROS)
  • Cell Seeding and Treatment: Seed HUVECs in a black, clear-bottom 96-well plate at a density of 2 x 10^4 cells/well. After overnight adherence, treat the cells with CIT for a shorter duration (e.g., 6 hours).

  • DCFDA Staining: Remove the treatment medium and incubate the cells with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) in PBS for 30 minutes at 37°C.

  • Fluorescence Measurement: Wash the cells with PBS and measure the fluorescence intensity (excitation/emission ~485/535 nm) using a fluorescence plate reader.

  • Data Analysis: Express the results as a fold change in fluorescence relative to the untreated control.

Protocol 5: Quantification of Inflammatory Markers
  • Cytokine Secretion (ELISA):

    • Treatment and Supernatant Collection: Treat HUVECs in a 24-well plate with CIT for 24 hours. Collect the culture supernatants.

    • ELISA: Perform an Enzyme-Linked Immunosorbent Assay (ELISA) for a pro-inflammatory cytokine such as Interleukin-6 (IL-6) according to the manufacturer's instructions.

    • Data Analysis: Generate a standard curve and determine the concentration of IL-6 in the supernatants.

  • Adhesion Molecule Expression (Western Blot):

    • Treatment and Protein Extraction: Treat HUVECs in a 6-well plate with CIT for 6 hours. Lyse the cells to extract total protein.

    • Western Blot: Separate the protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against Vascular Cell Adhesion Molecule-1 (VCAM-1) and a loading control (e.g., β-actin).

    • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate for detection.

    • Data Analysis: Quantify the band intensities and normalize the VCAM-1 expression to the loading control.

Visualizations

Experimental_Workflow cluster_setup Cell Culture & Treatment cluster_assays Endpoint Assays cluster_analysis Data Analysis HUVEC_Culture HUVEC Culture Seeding Cell Seeding HUVEC_Culture->Seeding Treatment CIT Treatment Seeding->Treatment Cytotoxicity Cytotoxicity (MTT) Treatment->Cytotoxicity Apoptosis Apoptosis (Flow Cytometry) Treatment->Apoptosis ROS Oxidative Stress (DCFDA) Treatment->ROS Inflammation Inflammation (ELISA/Western Blot) Treatment->Inflammation IC50_Calc IC50 Calculation Cytotoxicity->IC50_Calc Apoptosis_Quant Apoptosis Quantification Apoptosis->Apoptosis_Quant ROS_Fold_Change ROS Fold Change ROS->ROS_Fold_Change Cytokine_Conc Cytokine Concentration Inflammation->Cytokine_Conc Protein_Exp Protein Expression Inflammation->Protein_Exp

Caption: Experimental workflow for in vitro assessment of CIT on endothelial cells.

Caption: Hypothesized signaling pathways of CIT-induced endothelial cell dysfunction.

Application Notes and Protocols for the Experimental Formulation of 5-Chloro-1,2-benzisothiazol-3(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the formulation of 5-Chloro-1,2-benzisothiazol-3(2H)-one for both in vitro and in vivo experimental use. Due to its limited aqueous solubility, appropriate formulation strategies are critical for obtaining reliable and reproducible experimental results.

Physicochemical Properties

This compound is an off-white solid with the following properties:

PropertyValueSource(s)
Molecular Formula C₇H₄ClNOS[1][2]
Molecular Weight 185.63 g/mol [1][2]
Appearance Off-white solid
Melting Point >260°C (sublimes)
Solubility Soluble in Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Methanol.[3][4]
Storage Keep in a dark place, sealed in dry, at room temperature.[3]

Stability Considerations

Isothiazolinones, as a class of compounds, exhibit sensitivity to environmental conditions. Their stability in aqueous solutions is influenced by pH, temperature, and the presence of nucleophiles. Generally, they are more stable in acidic conditions and can undergo degradation in alkaline solutions, a process that is accelerated with increasing pH and temperature. The five-membered heterocyclic ring can be opened by nucleophiles like thiols and amines, leading to a loss of activity. It is recommended to prepare fresh solutions for experiments and avoid prolonged storage in aqueous buffers, especially at neutral or alkaline pH.

Experimental Protocols

In Vitro Formulation: Preparation of Stock and Working Solutions

For in vitro assays, such as cell-based studies, it is crucial to first prepare a concentrated stock solution in an appropriate organic solvent. This stock is then diluted to the final working concentration in the cell culture medium.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated pipettes

  • Cell culture medium

Protocol for Preparing a 10 mM Stock Solution in DMSO:

  • Weighing the Compound: Accurately weigh out 1.856 mg of this compound and place it in a sterile microcentrifuge tube.

  • Adding Solvent: Add 1 mL of cell culture grade DMSO to the tube.

  • Dissolution: Vortex the mixture thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Storage: Store the 10 mM stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles. Protect from light.

Protocol for Preparing Working Solutions in Cell Culture Medium:

  • Thaw Stock Solution: Thaw an aliquot of the 10 mM stock solution at room temperature.

  • Dilution: Prepare serial dilutions of the stock solution in fresh, pre-warmed cell culture medium to achieve the desired final concentrations for your experiment.

  • Solvent Control: It is critical to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the highest concentration used for the test compound. Most cell lines can tolerate DMSO concentrations up to 0.5% without significant cytotoxicity, though it is always best to determine the specific tolerance of your cell line.[5][6]

  • Immediate Use: Use the prepared working solutions immediately to minimize potential degradation of the compound in the aqueous environment of the cell culture medium.

In Vivo Formulation: Preparation of a Suspension for Oral Gavage

For oral administration in animal models, a suspension of the compound in a suitable vehicle is often required due to its poor water solubility. Carboxymethyl cellulose (CMC) is a commonly used suspending agent.

Materials:

  • This compound powder

  • Sodium carboxymethyl cellulose (CMC), low or medium viscosity

  • Sterile water for injection or 0.9% saline

  • Mortar and pestle

  • Glass beaker

  • Magnetic stirrer and stir bar

  • Weighing balance

  • Graduated cylinder

Protocol for Preparing a 0.5% (w/v) CMC Vehicle:

  • Weigh CMC: Weigh 0.5 g of CMC powder.

  • Heat Water/Saline: Heat approximately 80 mL of sterile water or saline to 60-70°C in a glass beaker on a magnetic stirrer.

  • Disperse CMC: While stirring, slowly sprinkle the CMC powder into the heated water/saline to ensure even dispersion and prevent clumping.

  • Cool and Hydrate: Remove the beaker from the heat and continue stirring until the solution cools to room temperature. The solution will appear cloudy at first and will clear as the CMC hydrates. This may take several hours or can be left to stir slowly overnight.

  • Final Volume: Once the CMC is fully dissolved and the solution is clear and viscous, transfer it to a 100 mL graduated cylinder and add sterile water or saline to bring the final volume to 100 mL. Mix thoroughly.

  • Storage: The CMC vehicle can be stored at 2-8°C for up to one week.

Protocol for Preparing the Final Suspension for Oral Gavage:

  • Calculate Required Amounts: Determine the required amount of this compound and CMC vehicle based on the desired final concentration and the number and weight of the animals to be dosed.

  • Triturate the Compound: Place the weighed amount of the compound in a mortar.

  • Create a Paste: Add a small amount of the 0.5% CMC vehicle to the mortar and triturate with the pestle to form a smooth paste. This helps to ensure the particles are well-wetted and will disperse evenly.

  • Gradual Dilution: Gradually add the remaining CMC vehicle to the mortar while continuing to mix.

  • Homogenize: Transfer the suspension to a suitable container and mix thoroughly using a magnetic stirrer to ensure a uniform suspension before administration.

  • Administration: Administer the suspension to the animals via oral gavage at the appropriate volume based on their body weight. Ensure the suspension is continuously stirred during the dosing procedure to maintain homogeneity. Prepare the suspension fresh daily.

Visualizations

Diagram 1: Formulation Workflow for In Vitro Experiments

G compound This compound (Solid Powder) stock_solution 10 mM Stock Solution compound->stock_solution Dissolve dmso DMSO (Cell Culture Grade) dmso->stock_solution working_solution Working Solutions (Various Concentrations) stock_solution->working_solution Dilute vehicle_control Vehicle Control (DMSO in Medium) stock_solution->vehicle_control Dilute cell_culture Cell Culture Medium cell_culture->working_solution cell_culture->vehicle_control in_vitro_assay In Vitro Assay (e.g., Cell Viability) working_solution->in_vitro_assay Treat Cells vehicle_control->in_vitro_assay Control Treatment

Caption: Workflow for preparing this compound for in vitro use.

Diagram 2: Formulation Workflow for In Vivo Oral Gavage

G compound This compound (Solid Powder) paste Homogeneous Paste compound->paste Triturate with cmc_vehicle 0.5% CMC Vehicle cmc_vehicle->paste suspension Final Suspension cmc_vehicle->suspension paste->suspension Gradually Dilute oral_gavage Oral Gavage Administration suspension->oral_gavage Administer

Caption: Workflow for preparing this compound for in vivo oral gavage.

Diagram 3: Hypothesized Signaling Pathway - Isothiazolinone-Induced Inflammation

G isothiazolinone This compound cell_membrane Cell Membrane isothiazolinone->cell_membrane Crosses thiol_enzymes Inhibition of Thiol-Containing Enzymes cell_membrane->thiol_enzymes mapkkk MAPKKK (e.g., ASK1, TAK1) thiol_enzymes->mapkkk Activates mapkk MAPKK (e.g., MKK3/6, MKK4/7) mapkkk->mapkk Phosphorylates mapk MAPK (p38, JNK) mapkk->mapk Phosphorylates transcription_factors Transcription Factors (e.g., AP-1, NF-κB) mapk->transcription_factors Activates inflammatory_response Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-6) transcription_factors->inflammatory_response Induces Transcription

Caption: Hypothesized MAPK signaling pathway activation by isothiazolinones.

References

Troubleshooting & Optimization

Overcoming solubility issues of 5-Chloro-1,2-benzisothiazol-3(2H)-one in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 5-Chloro-1,2-benzisothiazol-3(2H)-one in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of this compound?

Q2: Why is my this compound not dissolving in water?

A2: The low aqueous solubility of this compound is due to its chemical structure, which has limited hydrophilic characteristics. If you are observing poor dissolution, it is likely due to the inherent properties of the compound. Factors such as the pH of your aqueous solution and the presence of other solutes can also impact solubility.

Q3: Can I heat the solution to improve solubility?

A3: While modest heating can increase the rate of dissolution for many compounds, isothiazolinones can be sensitive to high temperatures. It is crucial to consider the thermal stability of this compound. Excessive heat may lead to degradation of the compound. It is recommended to use gentle heating and to assess the stability of the compound under your specific experimental conditions.

Q4: Are there any known incompatibilities that can affect solubility?

A4: The stability of isothiazolinones in aqueous systems can be influenced by the presence of nucleophiles such as metals, amines, thiols, and sulfides. These interactions can lead to the opening of the heterocyclic ring and subsequent degradation, which may be perceived as a solubility issue.

Troubleshooting Guide

Issue: Precipitate forms when adding this compound to an aqueous buffer.
Possible Cause Troubleshooting Steps
Low intrinsic solubility The concentration you are trying to achieve may be above the solubility limit of the compound in your specific aqueous medium.
1. Decrease the concentration: Start with a lower target concentration to determine the approximate solubility limit in your system.
2. Use a co-solvent: Introduce a water-miscible organic solvent to the aqueous solution to increase the solubility of the compound.
3. Adjust the pH: Modify the pH of the buffer to determine if the solubility is pH-dependent. For weakly acidic or basic compounds, pH adjustment can significantly enhance solubility.
pH of the solution The pH of your buffer may not be optimal for the solubility of this compound. The solubility of compounds with acidic or basic functional groups is often pH-dependent[3].
1. Systematically vary the pH: Prepare a series of buffers with a range of pH values to identify the optimal pH for solubility.
2. Consider salt formation: At an appropriate pH, the compound may form a more soluble salt.
Ionic strength of the buffer High salt concentrations in your buffer could potentially decrease the solubility of the organic compound (salting out).
1. Reduce the buffer concentration: If experimentally feasible, try using a lower concentration of the buffering salts.
2. Test different buffer systems: The choice of buffering agent can sometimes influence solubility.

Data Presentation

Table 1: Solubility Data for this compound and a Related Compound

Compound Solvent Solubility Temperature (°C) Reference
This compoundWaterPoorly soluble / DispersibleNot Specified[1]
DMF, DMSO, MethanolSolubleNot Specified[2]
1,2-Benzisothiazol-3(2H)-oneWater1.1 g/L20

Experimental Protocols

Protocol 1: Solubility Enhancement using a Co-solvent

This protocol describes a general method for using a water-miscible organic co-solvent to increase the aqueous solubility of this compound.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO) or Ethanol (reagent grade)

  • Aqueous buffer of choice

  • Vortex mixer

  • Magnetic stirrer and stir bar

Procedure:

  • Prepare a concentrated stock solution: Dissolve a known amount of this compound in a minimal amount of the chosen co-solvent (e.g., DMSO or ethanol). Ensure the compound is fully dissolved.

  • Spike into aqueous buffer: While vigorously stirring or vortexing the aqueous buffer, slowly add the concentrated stock solution dropwise to achieve the desired final concentration.

  • Observe for precipitation: Monitor the solution for any signs of precipitation. If precipitation occurs, it indicates that the solubility limit has been exceeded for that particular co-solvent concentration.

  • Optimize co-solvent concentration: Repeat the process with varying final concentrations of the co-solvent (e.g., 1%, 5%, 10% v/v) to determine the minimum amount of co-solvent required to maintain the desired concentration of this compound in solution.

  • Control for co-solvent effects: It is crucial to run parallel experiments with the same concentration of the co-solvent alone to account for any effects the co-solvent may have on your experimental system.

Protocol 2: pH-Dependent Solubility Profiling

This protocol outlines a method to assess the impact of pH on the solubility of this compound.

Materials:

  • This compound

  • A series of buffers covering a range of pH values (e.g., pH 4, 6, 7.4, 9)

  • Vortex mixer

  • Incubator/shaker

  • Centrifuge

  • UV-Vis spectrophotometer or HPLC

Procedure:

  • Prepare saturated solutions: Add an excess amount of this compound to a fixed volume of each buffer in separate vials.

  • Equilibrate: Tightly cap the vials and place them in an incubator/shaker at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to allow the solution to reach equilibrium.

  • Separate undissolved solid: Centrifuge the vials at high speed to pellet the undissolved compound.

  • Quantify the dissolved compound: Carefully collect the supernatant and determine the concentration of the dissolved this compound using a suitable analytical method such as UV-Vis spectrophotometry (if the compound has a chromophore) or HPLC.

  • Plot solubility vs. pH: Plot the measured solubility at each pH to determine the pH-solubility profile of the compound.

Mandatory Visualization

TroubleshootingWorkflow start Start: Solubility Issue with This compound check_concentration Is the target concentration high? start->check_concentration reduce_concentration Attempt a lower concentration check_concentration->reduce_concentration Yes check_ph Is the aqueous solution buffered? check_concentration->check_ph No end_success Solubility Issue Resolved reduce_concentration->end_success use_cosolvent Employ a co-solvent (e.g., DMSO, Ethanol) check_temp Is temperature a factor? use_cosolvent->check_temp check_ph->use_cosolvent No adjust_ph Systematically vary the pH check_ph->adjust_ph Yes adjust_ph->end_success gentle_heating Apply gentle heating with caution check_temp->gentle_heating Yes consider_formulation Consider advanced formulation strategies (e.g., surfactants) check_temp->consider_formulation No gentle_heating->end_success end_fail Consult further literature or formulation expert consider_formulation->end_fail

Caption: Troubleshooting workflow for solubility issues.

ExperimentalWorkflow cluster_cosolvent Co-solvent Method cluster_ph pH Adjustment Method A1 Prepare concentrated stock in co-solvent A2 Spike into aqueous buffer with vigorous stirring A1->A2 A3 Observe for precipitation A2->A3 A4 Optimize co-solvent concentration A3->A4 B1 Prepare buffers at various pH values B2 Add excess compound to each buffer B1->B2 B3 Equilibrate for 24-48h B2->B3 B4 Centrifuge and quantify dissolved compound B3->B4 start Select Solubility Enhancement Strategy cluster_cosolvent cluster_cosolvent start->cluster_cosolvent cluster_ph cluster_ph start->cluster_ph end_node Optimized Solubilization Protocol cluster_cosolvent->end_node cluster_ph->end_node

Caption: Experimental workflows for enhancing solubility.

References

Preventing degradation of 5-Chloro-1,2-benzisothiazol-3(2H)-one in experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 5-Chloro-1,2-benzisothiazol-3(2H)-one (CIT) during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound (CIT), and what are its common applications in research?

This compound (CAS Number: 4337-43-3) is a synthetic organic compound belonging to the isothiazolinone class.[1] In a research and drug development context, isothiazolinones are primarily recognized for their potent antimicrobial properties. They are often used as preservatives in various aqueous reagents and formulations to prevent microbial growth. Some derivatives of the broader benzisothiazolinone class have been investigated for their potential as enzyme inhibitors, including roles as caspase-3 inhibitors, and for their antimicrobial activities.

Q2: What are the primary factors that can cause the degradation of CIT in my experiments?

The degradation of isothiazolinones, including likely CIT, is primarily influenced by several factors:

  • pH: These compounds are generally more stable in acidic conditions and degrade more rapidly in alkaline (high pH) environments.

  • Temperature: Elevated temperatures can significantly accelerate the rate of degradation.

  • Light Exposure: Isothiazolinones can be susceptible to photodegradation upon exposure to UV light.

  • Presence of Nucleophiles: The electrophilic nature of the isothiazolinone ring makes it susceptible to attack by nucleophiles, such as thiols (e.g., cysteine, glutathione, dithiothreitol [DTT]), which can lead to the opening and inactivation of the ring.

Q3: How can I detect if my CIT solution has degraded?

Degradation of your CIT solution may be indicated by:

  • A decrease in the expected biological or antimicrobial activity in your assays.

  • Changes in the physical appearance of the solution, such as color change or precipitation.

  • Analytical techniques such as High-Performance Liquid Chromatography (HPLC) can be used to assess the purity and concentration of CIT over time, providing a quantitative measure of degradation.

Troubleshooting Guides

This section provides solutions to common problems encountered during the handling and use of CIT in experimental settings.

Problem 1: Loss of Compound Activity Over Time

Possible Cause: Degradation of CIT in your stock solution or working solution.

Troubleshooting Steps:

  • Verify Storage Conditions:

    • Ensure that stock solutions, typically prepared in an organic solvent like DMSO, are stored at -20°C or lower and protected from light.

    • Minimize freeze-thaw cycles by preparing single-use aliquots.

  • Assess Solution Stability:

    • If you suspect degradation, prepare a fresh stock solution from a new vial of the compound.

    • Compare the activity of the fresh and old solutions in a reliable assay.

  • Consider Experimental Buffer Composition:

    • Be mindful of the pH of your experimental buffers. Isothiazolinones are generally more stable at a neutral or slightly acidic pH.

    • Avoid high concentrations of thiol-containing reagents (e.g., DTT, β-mercaptoethanol) in your buffers if they are not essential for your experiment, as they can inactivate CIT.

Problem 2: Inconsistent Results Between Experiments

Possible Cause: Variable degradation of CIT due to inconsistent experimental conditions.

Troubleshooting Steps:

  • Standardize Solution Preparation:

    • Always prepare fresh working solutions of CIT from a validated stock solution immediately before each experiment.

    • Use the same source and grade of solvents and buffers for all experiments.

  • Control Environmental Factors:

    • Protect your experimental setup, including plates and reagent tubes containing CIT, from direct light exposure.

    • Maintain a consistent temperature throughout your experiments. For temperature-sensitive assays, ensure precise temperature control.

  • Evaluate Potential Incompatibilities:

    • Review all components of your experimental system for potential incompatibilities with CIT. This includes other small molecules, proteins, and buffer components.

Stability and Degradation of Isothiazolinones

While specific quantitative data for this compound is limited in publicly available literature, the general stability profile of the isothiazolinone class of compounds can provide guidance.

Table 1: General Stability of Isothiazolinones Under Various Conditions

ParameterConditionGeneral StabilityRecommendations for Handling CIT
pH Acidic (pH < 7)Generally StableMaintain experimental conditions at neutral or slightly acidic pH where possible.
Neutral (pH ≈ 7)Moderately StableUse freshly prepared solutions. Long-term storage in neutral aqueous buffers is not recommended.
Alkaline (pH > 7)Prone to DegradationAvoid alkaline buffers. If necessary, minimize the time CIT is in the alkaline solution.
Temperature Refrigerated (2-8°C)Stable for short periodsStore aqueous working solutions at 2-8°C for short-term use (hours to a few days), protected from light.
Room Temperature (~25°C)Degradation rate increasesPrepare working solutions fresh and use immediately. Avoid leaving solutions at room temperature for extended periods.
Elevated (>37°C)Rapid DegradationFor assays at elevated temperatures, add CIT immediately before starting the measurement to minimize degradation.
Light UV or SunlightSusceptible to PhotodegradationProtect stock and working solutions from light by using amber vials or wrapping containers in foil.
Chemicals Nucleophiles (e.g., Thiols)ReactiveAvoid the presence of high concentrations of nucleophilic reagents unless they are a component of the reaction being studied.

Experimental Protocols: General Guidelines

The following are general best-practice guidelines for the preparation and handling of CIT in a laboratory setting.

Preparation of Stock Solutions
  • Weighing: Carefully weigh the required amount of solid CIT in a chemical fume hood, using appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

  • Dissolving: Dissolve the solid CIT in a high-purity, anhydrous organic solvent such as dimethyl sulfoxide (DMSO). Ensure the final concentration is well-documented (e.g., 10 mM or 100 mM).

  • Storage: Store the stock solution in small, single-use aliquots in tightly sealed amber vials at -20°C or -80°C to minimize degradation from light exposure and freeze-thaw cycles.

Preparation of Aqueous Working Solutions
  • Dilution: Immediately before use, thaw a single aliquot of the stock solution. Dilute the stock solution to the final desired concentration in your experimental buffer.

  • Mixing: Ensure thorough mixing of the working solution.

  • Immediate Use: Use the freshly prepared aqueous working solution immediately to prevent hydrolysis and other forms of degradation.

Visualizing Degradation and Troubleshooting

The following diagrams illustrate the general mechanism of isothiazolinone action and a workflow for troubleshooting potential degradation issues.

General Mechanism of Isothiazolinone Action on Cellular Thiols CIT Isothiazolinone (e.g., CIT) Reaction Nucleophilic Attack CIT->Reaction Thiol Cellular Thiol (e.g., Cysteine in Proteins) Thiol->Reaction Intermediate Ring-Opened Intermediate Reaction->Intermediate Products Mixed Disulfide & Other Products Intermediate->Products Inactivation Enzyme Inactivation & Disruption of Cellular Function Products->Inactivation

Caption: General mechanism of isothiazolinone action.

Troubleshooting Workflow for CIT Degradation Start Inconsistent Results or Loss of CIT Activity CheckStock Check Stock Solution: - Age? - Storage Conditions? - Freeze-Thaw Cycles? Start->CheckStock PrepareFreshStock Prepare Fresh Stock Solution CheckStock->PrepareFreshStock Suspicious CheckWorkingSol Check Working Solution Preparation: - Prepared Fresh? - Correct Dilution? CheckStock->CheckWorkingSol OK CompareActivity Compare Activity of Old vs. Fresh Stock PrepareFreshStock->CompareActivity ProblemSolved1 Problem Solved CompareActivity->ProblemSolved1 Fresh Stock Works CompareActivity->CheckWorkingSol No Difference CheckBuffer Evaluate Experimental Buffer: - pH? - Presence of Thiols? - Temperature? CheckWorkingSol->CheckBuffer ModifyConditions Modify Experimental Conditions: - Adjust pH - Prepare Solutions Immediately Before Use - Protect from Light CheckBuffer->ModifyConditions ProblemSolved2 Problem Solved ModifyConditions->ProblemSolved2

Caption: Workflow for troubleshooting CIT degradation.

References

Technical Support Center: Addressing Skin Sensitization Issues with 1,2-Benzisothiazolin-3-one (BIT) in Lab Settings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing skin sensitization issues associated with 1,2-benzisothiazolin-3-one (BIT) in a laboratory setting.

Troubleshooting Guide

Issue 1: Unexpected Skin Irritation or Allergic Reaction in Laboratory Personnel

  • Question: Some members of my team have developed skin rashes and irritation after handling 1,2-benzisothiazolin-3-one. What could be the cause and what immediate actions should be taken?

  • Answer: 1,2-benzisothiazolin-3-one is a known skin sensitizer and can cause allergic contact dermatitis.[1][2] The observed skin reactions are likely due to direct skin contact. Even at low concentrations, repeated exposure can lead to sensitization.[3]

    Immediate Actions:

    • Remove from Exposure: The affected individual(s) should immediately cease handling BIT and any materials containing it.

    • First Aid: Wash the affected skin area thoroughly with soap and water.[4] If symptoms persist or are severe, seek medical attention.

    • Review Safety Protocols: Conduct a thorough review of your laboratory's safety protocols for handling BIT. Ensure all personnel are trained on the specific hazards of this chemical.[3]

    • Personal Protective Equipment (PPE) Audit: Verify that appropriate PPE is being used correctly. This includes:

      • Gloves: Chemical-resistant gloves are mandatory. Ensure there are no breaches in glove integrity.[3][5]

      • Lab Coat: A clean, buttoned lab coat should be worn to protect street clothes and skin.

      • Eye Protection: Safety glasses or goggles are essential to prevent eye irritation.[3]

    • Engineering Controls: Assess the adequacy of engineering controls such as fume hoods or ventilated enclosures, especially when handling powdered BIT or creating solutions.[3]

Issue 2: Inconsistent or Conflicting Results in Skin Sensitization Assays

  • Question: We are getting variable results in our in vitro skin sensitization assays (e.g., h-CLAT, DPRA) for BIT. What could be the reasons for this variability?

  • Answer: Inconsistent results with 1,2-benzisothiazolin-3-one in in vitro assays can stem from several factors related to its chemical properties and the specific assay conditions.

    Potential Causes and Troubleshooting Steps:

    • Solubility Issues: BIT has limited water solubility.[3] Poor solubility can lead to inaccurate dosing and inconsistent results.

      • Troubleshooting: Ensure complete dissolution of BIT in the chosen solvent before application to the assay system. For the Direct Peptide Reactivity Assay (DPRA), acetonitrile or a mixture of acetonitrile and water is often used.[6] For cell-based assays like the human Cell Line Activation Test (h-CLAT), dimethyl sulfoxide (DMSO) is a common solvent.

    • Cytotoxicity: At higher concentrations, BIT can be cytotoxic to the cells used in assays like the h-CLAT. This can interfere with the assessment of sensitization markers.

      • Troubleshooting: Always perform a preliminary cytotoxicity assay to determine the appropriate non-cytotoxic concentration range for your definitive experiments.[7][8] The h-CLAT protocol, for instance, uses the CV75 (the concentration that results in 75% cell viability) to set the highest concentration for the main assay.[9]

    • Peptide Reactivity Specificity (DPRA): The DPRA measures reactivity with cysteine and lysine peptides.[6][10] While BIT is a known sensitizer, its reactivity profile in this specific in chemico assay might be influenced by the test conditions.

      • Troubleshooting: Strictly adhere to the OECD 442C guideline for the DPRA.[11][12] Ensure accurate preparation of peptide and BIT solutions and maintain precise incubation times and temperatures.

    • Assay System Variability: Cell-based assays can be influenced by cell passage number, density, and overall health.

      • Troubleshooting: Use a consistent cell passage number for all experiments. Regularly check cell viability and morphology. Follow the pre-culture conditions specified in the relevant OECD guideline (e.g., OECD 442E for h-CLAT).[7]

Issue 3: Difficulty in Interpreting the Potency of BIT

  • Question: How can we accurately classify the skin sensitization potency of 1,2-benzisothiazolin-3-one based on our experimental data?

  • Answer: Classifying the potency of a skin sensitizer like BIT requires integrating data from multiple sources, as no single assay can provide a complete picture. The murine Local Lymph Node Assay (LLNA) is a key in vivo method that provides a quantitative measure of sensitization potential.[13][14]

    Potency Assessment Strategy:

    • Local Lymph Node Assay (LLNA): The primary metric from the LLNA is the EC3 value, which is the estimated concentration of the chemical required to produce a three-fold increase in the stimulation index (SI) compared to the vehicle control.[15] A lower EC3 value indicates a more potent sensitizer. For BIT, an EC3 value of 2.3% has been reported.

    • In Vitro Data Integration: Data from in vitro assays like the h-CLAT and DPRA can be used in defined approaches to predict sensitization potential and, to some extent, potency.

      • h-CLAT: The effective concentrations that induce a 150% relative fluorescence intensity (RFI) for CD86 (EC150) and a 200% RFI for CD54 (EC200) can be correlated with sensitization potency.[8][16]

      • DPRA: The percentage of peptide depletion provides a measure of chemical reactivity, which is the molecular initiating event in skin sensitization.[6][10]

    • Defined Approaches: Utilize established defined approaches, such as the "2 out of 3" method, which combines data from assays like the DPRA, KeratinoSens™, and h-CLAT to predict skin sensitization hazard.[17]

Frequently Asked Questions (FAQs)

  • Q1: What is the primary mechanism by which 1,2-benzisothiazolin-3-one causes skin sensitization?

  • A1: The skin sensitization process for chemicals like BIT is described by the Adverse Outcome Pathway (AOP).[18] The molecular initiating event is the covalent binding of BIT (a hapten) to skin proteins, forming an immunogenic complex.[6][10] This complex is then recognized by the immune system, leading to the activation of dendritic cells and a subsequent T-cell-mediated inflammatory response upon re-exposure.[18][19]

  • Q2: Are there any non-animal testing methods to assess the skin sensitization potential of BIT?

  • A2: Yes, several internationally recognized non-animal test methods are available and are based on the key events in the skin sensitization AOP. These include:

    • Direct Peptide Reactivity Assay (DPRA): An in chemico method that assesses the reactivity of a chemical with synthetic peptides containing cysteine and lysine, mimicking the binding to skin proteins (Key Event 1).[6][10]

    • KeratinoSens™: An in vitro method that measures the activation of the Keap1-Nrf2 pathway in keratinocytes, a key cellular stress response pathway activated by many sensitizers (Key Event 2).[6]

    • Human Cell Line Activation Test (h-CLAT): An in vitro assay that measures the expression of cell surface markers (CD86 and CD54) on a human monocytic cell line (THP-1) as a surrogate for dendritic cell activation (Key Event 3).[6][19]

  • Q3: What are the recommended safe handling procedures for 1,2-benzisothiazolin-3-one in a laboratory setting?

  • A3: Due to its potential to cause skin and eye irritation, as well as skin sensitization, strict safety precautions are necessary.[3][20]

    • Engineering Controls: Handle BIT in a well-ventilated area, preferably within a chemical fume hood, especially when working with the powdered form to avoid inhalation.[3]

    • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, a lab coat, and chemical splash goggles or a face shield.[3][5]

    • Hygiene Practices: Avoid direct contact with the skin, eyes, and clothing. Wash hands thoroughly after handling.[4][5] Do not eat, drink, or smoke in areas where BIT is handled.

    • Storage: Store BIT in a tightly closed container in a dry, well-ventilated place, away from incompatible materials such as oxidizing and reducing agents.[3][21]

  • Q4: Can BIT cause respiratory issues in a lab setting?

  • A4: While skin sensitization is the more commonly reported health effect in laboratory and occupational settings, there have been reports of occupational asthma and rhinitis caused by inhalation of 1,2-benzisothiazolin-3-one.[22][23] Therefore, it is crucial to minimize the generation of dusts or aerosols and to use appropriate engineering controls like fume hoods.[3]

Quantitative Data Summary

Table 1: In Vivo Skin Sensitization Potency of 1,2-Benzisothiazolin-3-one

AssayEndpointResult for 1,2-Benzisothiazolin-3-onePotency Classification
Murine Local Lymph Node Assay (LLNA)EC3 Value2.3%Moderate Sensitizer

Table 2: In Vitro Skin Sensitization Data for 1,2-Benzisothiazolin-3-one

AssayEndpointResult for 1,2-Benzisothiazolin-3-oneInterpretation
h-CLAT CD86 ExpressionRFI ≥ 150% at non-cytotoxic concentrationsPositive (Sensitizer)
CD54 ExpressionRFI ≥ 200% at non-cytotoxic concentrationsPositive (Sensitizer)
DPRA Cysteine Peptide DepletionData not available in the provided search results-
Lysine Peptide DepletionData not available in the provided search results-

Experimental Protocols

Detailed Methodology: Murine Local Lymph Node Assay (LLNA) (based on OECD TG 429)

The LLNA measures the proliferation of lymphocytes in the auricular lymph nodes draining the site of chemical application on the mouse ear.[13] An increased proliferative response compared to vehicle-treated controls indicates that the test substance has sensitizing properties.[24]

  • Animals: Use female CBA/J or CBA/Ca mice, 8-12 weeks old.[14]

  • Dose and Vehicle Selection: Select at least three concentrations of the test substance. The highest concentration should not induce systemic toxicity or excessive local irritation.[25] A pre-screen test may be necessary to determine the appropriate dose range.[25]

  • Experimental Groups: A minimum of four animals per dose group is required.[19] The study must include a vehicle control group and a positive control group.[14]

  • Application: On days 1, 2, and 3, apply 25 µL of the test substance dilution or vehicle to the dorsal surface of each ear of the mice.[17]

  • Thymidine Injection: On day 6, inject all mice intravenously with radiolabelled thymidine (e.g., ³H-methyl thymidine).[25]

  • Node Excision: Five hours after the thymidine injection, humanely euthanize the mice and excise the auricular lymph nodes from both ears.[25]

  • Sample Preparation and Measurement: Prepare a single-cell suspension of the lymph node cells for each mouse. Measure the incorporation of the radiolabel using a β-scintillation counter.[19]

  • Data Analysis: Express the results as a Stimulation Index (SI), which is the ratio of the mean proliferation in the test group to the mean proliferation in the vehicle control group. A substance is classified as a sensitizer if the SI is ≥ 3.[19] The EC3 value is calculated by linear interpolation of the dose-response curve.[14][15]

Detailed Methodology: Human Cell Line Activation Test (h-CLAT) (based on OECD TG 442E)

The h-CLAT quantifies the changes in the expression of CD86 and CD54 on the surface of THP-1 cells following a 24-hour exposure to a test chemical.[10]

  • Cell Culture: Culture the human monocytic leukemia cell line THP-1 in an appropriate medium. Ensure cells are in the exponential growth phase and maintain a consistent pre-culture period (e.g., 48-72 hours) before the experiment.[7]

  • Cytotoxicity Assay: First, perform a dose-finding cytotoxicity assay to determine the CV75 value (the concentration of the test chemical that reduces cell viability by 25%). This is typically done using propidium iodide staining and flow cytometry.[9]

  • Definitive Assay - Exposure: Seed the THP-1 cells in a 24-well plate. Expose the cells to at least eight different concentrations of the test chemical (the highest being the CV75) for 24 hours. Include vehicle and positive controls.[9][15]

  • Cell Staining: After the 24-hour incubation, harvest the cells and wash them. Stain the cells with fluorescently-labeled antibodies specific for CD86, CD54, and a corresponding isotype control. An FcR blocking step is included to prevent non-specific antibody binding.[7]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the mean fluorescence intensity (MFI) for CD86 and CD54.

  • Data Analysis: Calculate the Relative Fluorescence Intensity (RFI) for each concentration by comparing the MFI of the test chemical-treated cells to the vehicle control-treated cells. A substance is considered a sensitizer if the RFI for CD86 is ≥ 150% or the RFI for CD54 is ≥ 200% in at least two independent experiments.[26][27]

Detailed Methodology: Direct Peptide Reactivity Assay (DPRA) (based on OECD TG 442C)

The DPRA is an in chemico method that measures the depletion of synthetic peptides containing cysteine or lysine following incubation with a test chemical.[8][10]

  • Reagent Preparation: Prepare solutions of the cysteine-containing peptide (Ac-RFAACAA-COOH) and the lysine-containing peptide (Ac-RFAAKAA-COOH) in an appropriate buffer. Prepare a 100 mM solution of the test chemical in a suitable solvent (typically acetonitrile).[6][10]

  • Incubation: Incubate the test chemical with the cysteine peptide (at a 1:10 molar ratio) and the lysine peptide (at a 1:50 molar ratio) for 24 hours at 25°C with shaking.[10] Include reference controls with the peptides and solvent alone.

  • Sample Analysis: After incubation, analyze the samples using High-Performance Liquid Chromatography (HPLC) with a gradient elution and UV detection at 220 nm to quantify the remaining peptide concentration.[27][28]

  • Data Analysis: Calculate the percent peptide depletion for both cysteine and lysine by comparing the peak area of the peptide in the sample incubated with the test chemical to the peak area in the reference control.

  • Prediction Model: Use the mean percent depletion of both cysteine and lysine to classify the substance into one of four reactivity classes (no, low, moderate, or high reactivity). This classification is then used to predict the skin sensitization potential.[12]

Visualizations

Skin_Sensitization_AOP cluster_AOP Adverse Outcome Pathway (AOP) for Skin Sensitization MIE Molecular Initiating Event (MIE) Covalent binding of hapten (e.g., BIT) to skin proteins KE2 Key Event 2 Keratinocyte Activation (e.g., Keap1-Nrf2 pathway activation) MIE->KE2 Protein-hapten complex KE3 Key Event 3 Dendritic Cell Activation (Upregulation of CD54, CD86) KE2->KE3 Inflammatory signals KE4 Key Event 4 T-Cell Proliferation and Differentiation KE3->KE4 Antigen presentation AO Adverse Outcome Allergic Contact Dermatitis (ACD) KE4->AO Elicitation upon re-exposure

Caption: Adverse Outcome Pathway for Skin Sensitization.

Keap1_Nrf2_Pathway cluster_Pathway Keap1-Nrf2 Signaling Pathway in Keratinocytes sensitizer Skin Sensitizer (e.g., BIT) keap1_mod Keap1 Cysteine Residue Modification sensitizer->keap1_mod keap1_nrf2 Keap1-Nrf2 Complex (Nrf2 inactive) nrf2_free Nrf2 Release and Nuclear Translocation keap1_nrf2->nrf2_free dissociation keap1_mod->keap1_nrf2 causes conformational change are Antioxidant Response Element (ARE) in DNA nrf2_free->are binds to gene_exp Increased Expression of Cytoprotective Genes are->gene_exp activates transcription

Caption: Keap1-Nrf2 signaling pathway activation.

hCLAT_Workflow cluster_Workflow h-CLAT Experimental Workflow step1 1. THP-1 Cell Culture (48-72h pre-culture) step2 2. Cytotoxicity Assay (Determine CV75) step1->step2 step3 3. Cell Exposure (24h) (8 concentrations of BIT) step2->step3 step4 4. Cell Staining (Anti-CD86 & Anti-CD54 antibodies) step3->step4 step5 5. Flow Cytometry Analysis (Measure Mean Fluorescence Intensity) step4->step5 step6 6. Data Analysis (Calculate RFI, Apply Prediction Model) step5->step6

Caption: h-CLAT experimental workflow diagram.

References

Technical Support Center: Neutralization of 5-chloro-2-methyl-4-isothiazolin-3-one (CMIT) Activity in Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on effectively neutralizing the activity of 5-chloro-2-methyl-4-isothiazolin-3-one (CMIT) in various experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of CMIT and why is neutralization necessary?

5-chloro-2-methyl-4-isothiazolin-3-one (CMIT) is a potent biocide that functions by inhibiting essential microbial metabolic pathways. Its primary mode of action involves the rapid inhibition of key enzymes, particularly those containing thiol groups (sulfhydryl groups, -SH) in their active sites, such as dehydrogenases. This disruption of enzymatic activity halts cellular respiration and energy production, leading to cell death.

Neutralization is critical in many experimental protocols to halt the biocidal activity of CMIT at a specific time point. This allows for the accurate assessment of other experimental variables without the confounding effects of ongoing cytotoxicity. For example, in antimicrobial efficacy testing, neutralization is necessary to determine the number of surviving microorganisms after a defined exposure time. In cell-based assays, neutralization allows researchers to study cellular responses to other stimuli after the desired period of CMIT exposure.

Q2: What are the most common and effective neutralizers for CMIT?

Several chemical agents can effectively neutralize CMIT. The choice of neutralizer often depends on the specific experimental context, such as the type of assay (microbial vs. cellular), the concentration of CMIT, and the compatibility of the neutralizer with downstream analytical methods. Commonly used neutralizers include:

  • Thiol-containing compounds: L-cysteine and glutathione are highly effective as they directly react with and inactivate CMIT. A molar ratio of 2:1 or higher (neutralizer to CMIT) is recommended for effective neutralization.[1][2]

  • Sulfites: Sodium metabisulfite and sodium bisulfite can partially or fully neutralize CMIT activity.[1][2]

  • Sodium Thiosulfate: This is a common neutralizer for halogen-based biocides and has been shown to be effective against isothiazolinones in some applications.[3]

  • Universal Neutralizing Broths: Formulations containing a combination of agents like lecithin, polysorbate 80 (Tween 80), histidine, and sodium thiosulfate are often used in microbiological assays to neutralize a broad spectrum of antimicrobial agents.[4]

Q3: How can I validate the effectiveness of my chosen neutralizer?

Validation is a crucial step to ensure that the neutralization process is both effective and non-toxic to the experimental system. The validation process, often guided by standards like USP <1227>, typically involves demonstrating two key aspects:[5]

  • Neutralizer Efficacy: The neutralizer must effectively inhibit the antimicrobial activity of CMIT. This is confirmed by showing that a low inoculum of microorganisms can grow in the presence of the neutralized CMIT solution.

  • Neutralizer Toxicity: The neutralizer itself should not be toxic to the microorganisms or cells being studied. This is verified by demonstrating that the growth of the microorganisms or the viability of the cells is not inhibited by the neutralizer alone.

A common approach involves comparing the recovery of a low number of challenge microorganisms (less than 100 colony-forming units) in the presence of the neutralized product to the recovery in a control without the product.[5]

Troubleshooting Guides

Issue 1: Incomplete Neutralization in Microbial Assays

  • Symptom: Lower than expected or no recovery of microorganisms after neutralization and plating.

  • Possible Causes & Solutions:

    • Insufficient Neutralizer Concentration: The concentration of the neutralizer may be too low to inactivate the amount of CMIT present.

      • Solution: Increase the concentration of the neutralizer. For thiol-based neutralizers like L-cysteine or glutathione, ensure a molar ratio of at least 2:1 (neutralizer to CMIT).[1][2] For other neutralizers, optimization through a validation study is necessary.

    • Inappropriate Neutralizer: The chosen neutralizer may not be effective for CMIT under your specific experimental conditions.

      • Solution: Test alternative neutralizers. A combination of neutralizers in a "universal" broth may be more effective.[4]

    • Insufficient Contact Time: The neutralizer may not have had enough time to react with the CMIT.

      • Solution: Increase the incubation time of the sample with the neutralizer before proceeding with the assay.

Issue 2: Interference in Cell-Based Assays

  • Symptom: Inconsistent or unexpected results in cell viability or cytotoxicity assays (e.g., MTT, XTT, LDH assays) after CMIT treatment and neutralization.

  • Possible Causes & Solutions:

    • Neutralizer Cytotoxicity: The neutralizer itself may be toxic to the cell line at the concentration used.

      • Solution: Perform a toxicity control by exposing cells to the neutralizer alone. If toxicity is observed, reduce the neutralizer concentration or switch to a different, less toxic neutralizer. For example, high concentrations of L-cysteine can be cytotoxic to some cell lines.

    • Interference with Assay Reagents: The neutralizer or the neutralized CMIT complex may interfere with the chemistry of the viability assay. For instance, reducing agents used as neutralizers can interfere with tetrazolium-based assays like MTT.[6]

      • Solution: Run a cell-free control containing the neutralizer and CMIT with the assay reagents to check for direct chemical reactions. If interference is detected, consider an alternative viability assay that is less susceptible to such interference (e.g., a protein-based assay like SRB or an ATP-based assay).[7][8]

    • Residual CMIT Activity: Incomplete neutralization can lead to continued cytotoxicity, affecting the final readout.

      • Solution: Validate the neutralization protocol specifically for your cell culture conditions, ensuring complete inactivation of CMIT before the addition of assay reagents.

Data Presentation

Table 1: Common Neutralizers for CMIT and Their Efficacy

NeutralizerApplicationRecommended Concentration/RatioEfficacy Notes
L-Cysteine Microbial & Cell-based AssaysMolar ratio ≥ 2:1 (Cysteine:CMIT)[1][2]Highly effective. Can be cytotoxic to some cell lines at high concentrations.
Glutathione Microbial & Cell-based AssaysMolar ratio ≥ 2:1 (Glutathione:CMIT)[1][2]Highly effective.
Sodium Metabisulfite Microbial AssaysConcentration-dependent, requires validationPartially effective.[1][2]
Sodium Thiosulfate Microbial AssaysTypically 0.1% to 1% (w/v), requires validation[9]Commonly used for halogenated compounds; effectiveness against CMIT should be validated.[3]
Universal Neutralizing Broth Microbial AssaysVaries by formulationContains a mixture of agents (e.g., lecithin, polysorbate 80, histidine, sodium thiosulfate) for broad-spectrum neutralization.[4]

Experimental Protocols

Protocol 1: Validation of CMIT Neutralization in a Microbial Enumeration Assay

This protocol is a generalized guideline and must be adapted and validated for specific products and microorganisms.

  • Preparation of Materials:

    • CMIT solution of known concentration.

    • Neutralizer solution (e.g., 0.5% sodium thiosulfate, or a solution of L-cysteine at a molar ratio >2:1 to CMIT).

    • Challenge microorganism suspension (e.g., Staphylococcus aureus, Pseudomonas aeruginosa) containing < 100 CFU/mL.

    • Appropriate culture media (e.g., Tryptic Soy Agar).

    • Sterile diluent (e.g., buffered peptone water).

  • Procedure:

    • Neutralizer Efficacy Test:

      • To a sterile tube, add a defined volume of the CMIT solution and the neutralizer solution.

      • After a specified contact time (e.g., 1 minute), inoculate the mixture with a small volume of the challenge microorganism suspension.

      • Plate the mixture onto the culture medium.

    • Neutralizer Toxicity Test:

      • To a sterile tube, add the same volume of the neutralizer solution and sterile diluent (in place of the CMIT solution).

      • Inoculate with the same volume of the challenge microorganism suspension.

      • Plate the mixture onto the culture medium.

    • Growth Control:

      • To a sterile tube containing only sterile diluent, add the same volume of the challenge microorganism suspension.

      • Plate the mixture onto the culture medium.

  • Incubation and Interpretation:

    • Incubate the plates under appropriate conditions.

    • Count the colonies on each plate.

    • The neutralization is considered effective if the number of colonies in the "Neutralizer Efficacy Test" is not significantly lower than the "Growth Control".

    • The neutralizer is considered non-toxic if the number of colonies in the "Neutralizer Toxicity Test" is not significantly lower than the "Growth Control".

Protocol 2: Neutralization of CMIT in a Cell-Based Viability Assay (e.g., MTT)

This protocol requires optimization for the specific cell line and experimental conditions.

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • CMIT Treatment:

    • Treat the cells with various concentrations of CMIT for the desired exposure time.

  • Neutralization:

    • Prepare a sterile solution of a suitable neutralizer (e.g., L-cysteine). The final concentration should be optimized to be non-toxic to the cells while effectively neutralizing the highest concentration of CMIT used.

    • At the end of the CMIT exposure, carefully remove the CMIT-containing medium.

    • Wash the cells once with sterile PBS.

    • Add the neutralizer solution to each well and incubate for a short period (e.g., 10-15 minutes) at 37°C.

  • Cell Viability Assay:

    • Remove the neutralizer solution and wash the cells again with PBS.

    • Proceed with your standard cell viability assay protocol (e.g., add MTT reagent, incubate, solubilize formazan, and read absorbance).

  • Controls:

    • Cell-only control: Cells with no treatment.

    • CMIT-only control: Cells treated with CMIT without neutralization (if the assay duration is short).

    • Neutralizer-only control: Cells treated with the neutralizer alone to assess its toxicity.

    • Cell-free control: Wells with media, CMIT, and neutralizer to check for chemical interference with the assay reagents.[7][8]

Mandatory Visualizations

CMIT_Neutralization_Workflow cluster_experiment Experimental Setup cluster_validation Validation Steps start Start Experiment cmit_exposure Expose Sample (Microbes or Cells) to CMIT start->cmit_exposure neutralization Add Neutralizer (e.g., L-cysteine, Sodium Thiosulfate) cmit_exposure->neutralization stop_reaction CMIT Activity Halted neutralization->stop_reaction downstream_assay Perform Downstream Assay (e.g., Plating, Viability Assay) stop_reaction->downstream_assay efficacy_test Neutralizer Efficacy Test: CMIT + Neutralizer + Microbes stop_reaction->efficacy_test Validation Required results Obtain Results downstream_assay->results compare Compare Recovery efficacy_test->compare toxicity_test Neutralizer Toxicity Test: Neutralizer + Microbes toxicity_test->compare growth_control Growth Control: Microbes Only growth_control->compare compare->results

Caption: Workflow for CMIT neutralization and validation in experiments.

CMIT_Mechanism_and_Neutralization CMIT CMIT (5-chloro-2-methyl-4-isothiazolin-3-one) Enzyme Essential Microbial Enzyme (with active site Thiol Group, -SH) CMIT->Enzyme Reacts with Thiol Group Neutralizer Thiol-based Neutralizer (e.g., L-Cysteine, Glutathione) CMIT->Neutralizer Preferential Reaction Enzyme->Enzyme Remains Active Inactive_Enzyme Inactive Enzyme (Disulfide Bond Formation) Enzyme->Inactive_Enzyme Inhibition of Function Cell_Death Microbial Cell Death Inactive_Enzyme->Cell_Death Inactive_CMIT Inactive CMIT Complex Neutralizer->Inactive_CMIT

Caption: Mechanism of CMIT action and its neutralization by thiol-based agents.

References

Technical Support Center: Mitigating Interference of 5-Chloro-1,2-benzisothiazol-3(2H)-one in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate interference caused by 5-Chloro-1,2-benzisothiazol-3(2H)-one and other isothiazolinones in your biological assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and where is it found?

A1: this compound is a synthetic chemical compound belonging to the isothiazolinone class. It is widely used as a biocide and preservative in a variety of industrial and consumer products, including paints, adhesives, cleaning agents, and some laboratory reagents. Due to its broad-spectrum antimicrobial properties, it can be an unexpected contaminant in experimental settings.

Q2: Why does this compound interfere with biological assays?

A2: The primary mechanism of interference is its reactivity towards thiol groups (-SH) present in proteins, particularly in cysteine residues.[1] This reactivity can lead to the modification of enzymes and other proteins in your assay, resulting in non-specific inhibition or activation, which can be misinterpreted as a true biological effect of a test compound. This electrophilic nature makes it a frequent source of false-positive results in high-throughput screening (HTS) campaigns.

Q3: Which types of biological assays are most susceptible to interference by this compound?

A3: Assays that are particularly vulnerable to interference by thiol-reactive compounds like this compound include:

  • Enzyme Assays: Especially those with critical cysteine residues in their active sites.

  • Luciferase-Based Assays: Firefly luciferase, a common reporter enzyme, is known to be inhibited by various small molecules, including those with benzothiazole cores.[2][3]

  • Fluorescence-Based Assays: The compound may exhibit autofluorescence or quench the fluorescence of reporter molecules, leading to inaccurate signal readings.[1][4][5][6]

  • Immunoassays: Modification of antibodies or enzymes used in immunoassays can lead to false signals.

Q4: How can I determine if this compound is causing interference in my assay?

A4: A key diagnostic test is to measure the activity of your compound of interest in the presence and absence of a thiol-scavenging agent like dithiothreitol (DTT). A significant shift in the IC50 value in the presence of DTT is a strong indicator of thiol-reactivity and potential assay interference.[7][8]

Troubleshooting Guides

Problem 1: I am observing unexpected inhibition in my enzyme assay.

This could be due to non-specific inhibition by this compound or a similar thiol-reactive compound.

Step 1: Confirm Thiol-Reactivity

  • Protocol: Perform your enzyme assay with the suspected interfering compound in the presence and absence of 1-5 mM dithiothreitol (DTT).[8]

  • Expected Outcome: If the compound is thiol-reactive, you should observe a significant increase in the IC50 value (i.e., a decrease in potency) in the presence of DTT. A greater than 10-fold shift is a strong indicator of interference.[8]

Step 2: Mitigate the Interference

  • Option A: Include DTT in the Assay Buffer: For routine screening, the inclusion of 1-5 mM DTT in your assay buffer can help to protect your target protein from thiol-reactive compounds.[8]

  • Option B: Pre-incubate Compound with DTT: If direct addition of DTT to the assay is not feasible, pre-incubating your test compounds with DTT before adding them to the assay can also neutralize their reactivity.

Quantitative Data Summary: Effect of DTT on Thiol-Reactive Compound Potency

Compound TypeAssay ConditionTypical IC50 ShiftReference
Thiol-Reactive CompoundWithout DTTBaseline[8]
Thiol-Reactive CompoundWith 1-5 mM DTT>10-fold increase[8]
Problem 2: My luciferase reporter assay shows inconsistent or unexpected results.

Luciferase enzymes are susceptible to inhibition by a variety of compounds, including those with structures similar to luciferin, the enzyme's substrate.

Step 1: Perform a Luciferase Counter-Screen

  • Protocol: Test your compound of interest in a cell-free luciferase assay. This will determine if the compound directly inhibits the luciferase enzyme.

  • Expected Outcome: If the compound directly inhibits luciferase, you will observe a decrease in the luminescent signal in the cell-free assay.

Step 2: Mitigate Luciferase Interference

  • Option A: Use a Different Reporter System: If feasible, switch to a reporter system that does not rely on luciferase, such as a fluorescent protein or a different enzyme like β-galactosidase.

  • Option B: Use a Luciferase Variant: Some engineered luciferases are less susceptible to inhibition.[2]

Problem 3: I am observing high background or quenched signals in my fluorescence-based assay.

This may be due to the intrinsic fluorescence (autofluorescence) of the interfering compound or its ability to absorb the excitation or emission light (quenching).

Step 1: Measure Compound Autofluorescence

  • Protocol: Prepare a sample of your compound in the assay buffer at the concentrations used in your experiment and measure the fluorescence at the same excitation and emission wavelengths as your assay.

  • Expected Outcome: A significant fluorescence signal from the compound alone indicates autofluorescence.

Step 2: Assess for Quenching

  • Protocol: Prepare a sample containing your fluorescent probe at a known concentration and measure its fluorescence. Then, add your test compound at the experimental concentration and re-measure the fluorescence.

  • Expected Outcome: A decrease in the fluorescence of the probe indicates quenching.

Step 3: Mitigate Fluorescence Interference

  • Option A: Use Red-Shifted Dyes: Shift to fluorescent dyes that are excited and emit at longer wavelengths, as interfering compounds are more likely to be fluorescent in the UV and blue regions of the spectrum.[5]

  • Option B: Background Subtraction: If the autofluorescence is consistent, you can subtract the signal from a "compound only" control from your experimental wells.

Experimental Protocols

Protocol 1: Dithiothreitol (DTT) Interference Assay

This protocol is designed to determine if a compound's activity in an enzyme assay is due to thiol reactivity.

Materials:

  • Your enzyme and substrate

  • Assay buffer

  • Test compound

  • Dithiothreitol (DTT), freshly prepared 1 M stock solution in water

  • Microplate reader

Procedure:

  • Prepare two sets of assay plates.

  • Plate 1 (Without DTT):

    • Prepare serial dilutions of your test compound in the assay buffer.

    • Add the enzyme and substrate according to your standard protocol.

    • Incubate and read the results.

  • Plate 2 (With DTT):

    • Prepare serial dilutions of your test compound in assay buffer containing a final concentration of 1-5 mM DTT.

    • Add the enzyme and substrate according to your standard protocol.

    • Incubate and read the results.

  • Data Analysis:

    • Calculate the IC50 values for your test compound from both plates.

    • A significant increase in the IC50 value in the presence of DTT indicates thiol reactivity.

Visualizations

Thiol_Reactivity_Interference cluster_assay Biological Assay cluster_interference Interference Pathway Enzyme Enzyme Product Product Enzyme->Product Catalysis Inactive_Enzyme Inactive Enzyme Enzyme->Inactive_Enzyme Substrate Substrate Substrate->Enzyme Thiol_Reactive_Compound This compound Thiol_Reactive_Compound->Enzyme Covalent Modification of Cysteine Residues

Caption: Mechanism of thiol-reactive compound interference.

Mitigation_Workflow Start Unexpected Assay Result Is_Thiol_Reactivity_Suspected Suspect Thiol Reactivity? Start->Is_Thiol_Reactivity_Suspected Perform_DTT_Assay Perform DTT Interference Assay Is_Thiol_Reactivity_Suspected->Perform_DTT_Assay Yes No_Interference Interference Unlikely Is_Thiol_Reactivity_Suspected->No_Interference No IC50_Shift Significant IC50 Shift? Perform_DTT_Assay->IC50_Shift Interference_Confirmed Interference Confirmed IC50_Shift->Interference_Confirmed Yes IC50_Shift->No_Interference No Mitigate Implement Mitigation Strategy (e.g., add DTT to buffer) Interference_Confirmed->Mitigate Re-evaluate Re-evaluate Compound Activity Mitigate->Re-evaluate

Caption: Troubleshooting workflow for suspected thiol reactivity.

References

Validation & Comparative

Comparing the biocidal efficacy of 5-Chloro-1,2-benzisothiazol-3(2H)-one and other isothiazolinones

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative overview of the biocidal efficacy of several key isothiazolinone compounds. While this guide aims to compare 5-Chloro-1,2-benzisothiazol-3(2H)-one with other isothiazolinones, a comprehensive search of publicly available scientific literature did not yield specific biocidal efficacy data for this compound. Therefore, this comparison focuses on widely studied and utilized isothiazolinones.

This publication details the biocidal performance of prominent isothiazolinones, supported by experimental data from peer-reviewed studies. It includes detailed experimental methodologies for key assays and visual representations of signaling pathways and experimental workflows to facilitate understanding.

Mechanism of Action of Isothiazolinones

Isothiazolinones exert their biocidal activity through a multi-step process that ultimately leads to microbial cell death. The primary mechanism involves the electrophilic sulfur atom in the isothiazolinone ring, which readily reacts with nucleophilic residues, particularly the thiol groups (-SH) found in amino acids like cysteine. This interaction is central to their antimicrobial properties.

The process can be summarized as follows:

  • Rapid Inhibition of Metabolism: Isothiazolinones quickly inhibit essential metabolic pathways, including those involved in growth, respiration, and energy generation (ATP synthesis).[1] This is achieved by targeting key enzymes, such as dehydrogenases in the Krebs cycle and the electron transport chain.[1]

  • Irreversible Cell Damage: Following the initial metabolic inhibition, isothiazolinones cause irreversible cellular damage. This occurs through the disruption of proteins and the generation of reactive oxygen species (ROS). The reaction with protein thiols leads to the formation of disulfide bonds, altering protein structure and inactivating enzymes.[1] This depletion of crucial molecules like glutathione also leaves the cell vulnerable to oxidative stress.[1]

  • Loss of Viability: The culmination of metabolic disruption and cellular damage results in the loss of cell viability. For some chlorinated isothiazolinones like 5-chloro-2-methyl-4-isothiazolin-3-one (CMIT), the reaction can produce a highly reactive intermediate that further damages cellular components.[1]

Isothiazolinone Mechanism of Action Mechanism of Action of Isothiazolinone Biocides Isothiazolinone Isothiazolinone MicrobialCell Microbial Cell Isothiazolinone->MicrobialCell Enters ThiolGroups Thiol Groups (-SH) in Proteins and Enzymes Isothiazolinone->ThiolGroups Reacts with ROS Generation of Reactive Oxygen Species (ROS) Isothiazolinone->ROS Induces MicrobialCell->ThiolGroups Contains EnzymeInactivation Enzyme Inactivation (e.g., Dehydrogenases) ThiolGroups->EnzymeInactivation Leads to MetabolicDisruption Disruption of Metabolic Pathways (Respiration, ATP Synthesis) EnzymeInactivation->MetabolicDisruption CellDamage Irreversible Cell Damage (Proteins, DNA, Lipids) MetabolicDisruption->CellDamage ROS->CellDamage CellDeath Cell Death CellDamage->CellDeath

Figure 1: Mechanism of action of isothiazolinone biocides.

Comparative Biocidal Efficacy

The biocidal efficacy of isothiazolinones is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. The following tables summarize the MIC values for several common isothiazolinones against various bacteria and fungi. Lower MIC values indicate higher efficacy.

Antibacterial Efficacy
IsothiazolinoneTest OrganismMIC (µg/mL)
CMIT (5-Chloro-2-methyl-4-isothiazolin-3-one)Escherichia coli0.5[2]
Staphylococcus aureus-
Pseudomonas aeruginosa-
MIT (2-Methyl-4-isothiazolin-3-one)Escherichia coli41[2]
Staphylococcus aureus (MSSA)280[3]
Staphylococcus aureus (VRSA)280[3]
Pseudomonas putida3.907 - 15.625[4]
BIT (1,2-Benzisothiazolin-3-one)Escherichia coli-
Bacillus subtilis-
Staphylococcus aureus-
OIT (2-Octyl-4-isothiazolin-3-one)--
DCOIT (4,5-Dichloro-2-n-octyl-4-isothiazolin-3-one)--

Data not available is indicated by "-".

Antifungal Efficacy
IsothiazolinoneTest OrganismMIC (µg/mL)
CMIT Schizosaccharomyces pombe2.6[2]
Aspergillus niger<1
Saccharomyces cerevisiae<1
MIT Schizosaccharomyces pombe245[2]
Aspergillus niger>1
Saccharomyces cerevisiae>1
BIT Schizosaccharomyces pombe-
OIT Aspergillus niger<1
Saccharomyces cerevisiae<1
DCOIT Aspergillus niger<1
Saccharomyces cerevisiae<1
CMIT/MIT Mixture Aspergillus niger<1
Saccharomyces cerevisiae<1

Data not available is indicated by "-".

From the available data, it is evident that chlorination significantly enhances the biocidal activity of isothiazolinones. For instance, CMIT exhibits substantially lower MIC values against E. coli and S. pombe compared to its non-chlorinated counterpart, MIT.[2]

Experimental Protocols

The following is a detailed methodology for a standard broth microdilution assay used to determine the Minimum Inhibitory Concentration (MIC) of biocides.

Broth Microdilution MIC Assay

This method determines the lowest concentration of a biocide that inhibits the visible growth of a microorganism in a liquid medium.

Materials:

  • Sterile 96-well microtiter plates

  • Test microorganism cultures

  • Appropriate sterile broth medium (e.g., Tryptic Soy Broth, Mueller-Hinton Broth)

  • Biocide stock solutions

  • Sterile diluent (e.g., water, DMSO)

  • Multipipettor

  • Incubator

  • ELISA plate reader (optional, for quantitative growth assessment)

Procedure:

  • Preparation of Biocide Dilutions:

    • Prepare a stock solution of the test biocide in a suitable solvent.

    • Dispense 100 µL of sterile broth into all wells of a 96-well microtiter plate.

    • Add 100 µL of the biocide stock solution to the first column of wells, resulting in the highest test concentration.

    • Perform serial two-fold dilutions by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to create a concentration gradient. Discard 100 µL from the last dilution column.

  • Inoculum Preparation:

    • Grow the test microorganism in a suitable broth to a specific optical density (e.g., 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the culture to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation and Incubation:

    • Inoculate each well (except for sterility controls) with the prepared microbial suspension.

    • Include a positive control (broth with inoculum, no biocide) and a negative/sterility control (broth only).

    • Seal the plate and incubate at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours).

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the biocide in which there is no visible growth.

    • Alternatively, the optical density can be measured using a plate reader to quantify growth inhibition.

MIC_Workflow Experimental Workflow for Broth Microdilution MIC Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prep_Biocide Prepare Biocide Stock Solution Serial_Dilution Perform Serial Dilutions of Biocide Prep_Biocide->Serial_Dilution Prep_Inoculum Prepare Microbial Inoculum (e.g., 0.5 McFarland) Inoculate Inoculate wells with Microbial Suspension Prep_Inoculum->Inoculate Dispense_Broth Dispense 100 µL Broth into 96-well plate Dispense_Broth->Serial_Dilution Serial_Dilution->Inoculate Incubate Incubate Plate (e.g., 37°C, 18-24h) Inoculate->Incubate Visual_Inspection Visually Inspect for Turbidity Incubate->Visual_Inspection Determine_MIC Determine MIC (Lowest concentration with no growth) Visual_Inspection->Determine_MIC

Figure 2: Workflow for determining Minimum Inhibitory Concentration (MIC).

Conclusion

The biocidal efficacy of isothiazolinones is significantly influenced by their chemical structure, with chlorinated variants like CMIT demonstrating superior antimicrobial activity compared to their non-chlorinated counterparts. While a direct comparison with this compound is not possible due to the lack of available data, the information presented on other key isothiazolinones provides a valuable benchmark for researchers in the field. The provided experimental protocol for MIC determination offers a standardized approach for evaluating the potency of new and existing biocidal agents. Further research is warranted to elucidate the biocidal profile of less common isothiazolinone derivatives to expand the arsenal of effective antimicrobial compounds.

References

Validation of the Antimicrobial Spectrum of 5-Chloro-1,2-benzisothiazol-3(2H)-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the antimicrobial spectrum of 5-Chloro-1,2-benzisothiazol-3(2H)-one and other commercially available antimicrobial agents. Due to the limited availability of specific minimum inhibitory concentration (MIC) data for this compound in publicly accessible literature, this guide utilizes data for the closely related and widely studied parent compound, 1,2-benzisothiazolin-3-one (BIT), as a primary reference for comparison. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these biocides.

Comparative Antimicrobial Efficacy

The antimicrobial efficacy of a compound is quantitatively assessed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the substance that prevents visible growth of a microorganism. The following tables summarize the MIC values of various isothiazolinone biocides and other common antimicrobial agents against a range of bacteria and fungi.

Table 1: Minimum Inhibitory Concentration (MIC) of Isothiazolinone Derivatives Against Common Bacteria

Microorganism1,2-Benzisothiazolin-3-one (BIT) (µg/mL)5-Chloro-2-methyl-4-isothiazolin-3-one (CMIT) / 2-Methyl-4-isothiazolin-3-one (MIT) mixture (µg/mL)
Staphylococcus aureus300.5 - 4
Escherichia coli301.5 - 6
Pseudomonas aeruginosa2002 - 8
Proteus vulgaris90Not widely reported
Bacillus subtilis100Not widely reported

Note: Data for BIT is based on a product with 32% active ingredient.[1]

Table 2: Minimum Inhibitory Concentration (MIC) of Isothiazolinone Derivatives Against Common Fungi

Microorganism1,2-Benzisothiazolin-3-one (BIT) (µg/mL)5-Chloro-2-methyl-4-isothiazolin-3-one (CMIT) / 2-Methyl-4-isothiazolin-3-one (MIT) mixture (µg/mL)
Aspergillus niger300<1
Candida albicansNot widely reported0.00005% (w/w)
Cladosporium herbarum100Not widely reported
Rhizopus nigricans450Not widely reported
Saccharomyces cerevisiae200Not widely reported

Note: Data for BIT is based on a product with 32% active ingredient.[1]

Table 3: Comparative MIC Values of Alternative Biocides

MicroorganismBenzalkonium Chloride (µg/mL)Chlorhexidine (µg/mL)
Staphylococcus aureus0.5 - 640.25 - 8
Escherichia coli16 - 321 - 2
Pseudomonas aeruginosa8 - 10248 - 128
Candida albicansNot widely reportedNot widely reported
Aspergillus niger4.64 (Geometric Mean)19.02 (Geometric Mean)

Experimental Protocols

The determination of MIC values is crucial for evaluating the antimicrobial spectrum of a compound. The Broth Microdilution Method is a standard and widely accepted protocol.

Broth Microdilution Method for MIC Determination

This method involves preparing a series of twofold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism.

1. Preparation of Materials:

  • Antimicrobial Agent: Prepare a stock solution of this compound or other test compounds in a suitable solvent.
  • Growth Medium: Use a suitable broth medium that supports the growth of the test microorganisms (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
  • Microorganism Culture: Prepare a fresh culture of the test microorganism and adjust its turbidity to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria.
  • 96-Well Microtiter Plates: Sterile, U- or flat-bottom plates.

2. Procedure:

  • Dispense 100 µL of the appropriate growth medium into all wells of the microtiter plate.
  • Add 100 µL of the antimicrobial stock solution to the first well of each row to be tested.
  • Perform serial twofold dilutions by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate to create a concentration gradient. Discard the final 100 µL from the last well.
  • Prepare the inoculum by diluting the standardized microorganism suspension in the growth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
  • Inoculate each well (except for a sterility control well) with 100 µL of the prepared inoculum.
  • Include a growth control well (medium and inoculum, no antimicrobial) and a sterility control well (medium only).

3. Incubation:

  • Incubate the plates at an appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 18-24 hours for most bacteria; 28-30°C for 24-48 hours for yeasts).

4. Interpretation of Results:

  • The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth (turbidity) in the wells. This can be assessed visually or by using a microplate reader.

Mechanism of Action and Visualizations

Isothiazolinones, including this compound, exert their antimicrobial effect through a primary mechanism of action involving the inhibition of essential microbial enzymes.

The electrophilic sulfur atom in the isothiazolinone ring is highly reactive towards nucleophilic groups, particularly the thiol (-SH) groups found in the cysteine residues of enzymes. This reaction leads to the formation of a disulfide bond, which inactivates the enzyme and disrupts critical metabolic pathways within the microbial cell, ultimately leading to cell death.

experimental_workflow cluster_prep Preparation cluster_dilution Serial Dilution cluster_inoculation Inoculation & Incubation cluster_analysis Analysis prep_antimicrobial Prepare Antimicrobial Stock Solution dispense_medium Dispense Medium into 96-well Plate prep_antimicrobial->dispense_medium prep_medium Prepare Growth Medium prep_medium->dispense_medium prep_inoculum Prepare Standardized Microorganism Inoculum inoculate_plate Inoculate Plate with Microorganism prep_inoculum->inoculate_plate serial_dilute Perform Twofold Serial Dilutions dispense_medium->serial_dilute serial_dilute->inoculate_plate incubate_plate Incubate Plate inoculate_plate->incubate_plate read_results Read Results (Visual/Plate Reader) incubate_plate->read_results determine_mic Determine MIC read_results->determine_mic

Caption: Experimental workflow for determining Minimum Inhibitory Concentration (MIC).

signaling_pathway cluster_cell Microbial Cell isothiazolinone This compound enzyme Essential Enzyme (with active Thiol group) isothiazolinone->enzyme Reacts with Thiol Group inactivated_enzyme Inactivated Enzyme (Disulfide Bond Formation) enzyme->inactivated_enzyme Inactivation metabolic_pathway Metabolic Pathway enzyme->metabolic_pathway Catalyzes cell_death Cell Death metabolic_pathway->cell_death Disruption leads to

Caption: Mechanism of action of this compound.

logical_relationship product Target Product: This compound comparison Comparative Analysis product->comparison alternatives Alternative Antimicrobials alternatives->comparison decision Informed Decision comparison->decision data Experimental Data (MIC Values) data->comparison

Caption: Logical relationship for comparing antimicrobial agents.

References

A Comparative Analysis of 1,2-Benzisothiazolin-3-one (BIT) and 4,5-dichloro-2-n-octyl-isothiazolin-3-one (DCOIT) for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the performance, mechanisms, and experimental evaluation of two prominent isothiazolinone biocides.

This guide provides an objective comparison of 1,2-benzisothiazolin-3-one (BIT) and 4,5-dichloro-2-n-octyl-isothiazolin-3-one (DCOIT), two widely used isothiazolinone biocides. The information is tailored for researchers, scientists, and drug development professionals, offering a detailed examination of their antimicrobial efficacy, toxicological profiles, and mechanisms of action, supported by experimental data and detailed protocols.

Executive Summary

1,2-Benzisothiazolin-3-one (BIT) and 4,5-dichloro-2-n-octyl-isothiazolin-3-one (DCOIT) are potent antimicrobial agents utilized across various industries to prevent microbial contamination. BIT, an unchlorinated isothiazolinone, is a common preservative in cleaning products and water-based formulations.[1][2] DCOIT, a chlorinated isothiazolinone, is frequently employed as an antifouling agent in marine paints and coatings.[1][2] While both compounds exhibit broad-spectrum antimicrobial activity, their chemical structures lead to differences in their efficacy, toxicity, and mechanisms of action. A comparative study has shown that DCOIT can alter cellular metabolism at lower concentrations than BIT.[1][2][3]

Data Presentation: Physicochemical and Toxicological Properties

The following tables summarize the key physicochemical and toxicological properties of BIT and DCOIT, compiled from various sources.

Table 1: Physicochemical Properties

Property1,2-Benzisothiazolin-3-one (BIT)4,5-dichloro-2-n-octyl-isothiazolin-3-one (DCOIT)
CAS Number 2634-33-564359-81-5
Molecular Formula C₇H₅NOSC₁₁H₁₇Cl₂NOS
Molecular Weight 151.18 g/mol 282.23 g/mol
Appearance White to off-white powderPale yellow to light brown powder/solid
Melting Point 154-158 °C40-46 °C
Water Solubility LowSlightly soluble
Log P (octanol/water) 1.144.4

Table 2: Toxicological Data

Parameter1,2-Benzisothiazolin-3-one (BIT)4,5-dichloro-2-n-octyl-isothiazolin-3-one (DCOIT)
Acute Oral LD50 (Rat) 1020 - 1400 mg/kg[1][4]567 - 1636 mg/kg[2][5]
Acute Dermal LD50 (Rat) >2000 - >5000 mg/kg[6][7]>2000 mg/kg[2]
Skin Irritation IrritantCauses severe skin burns
Eye Irritation Serious eye damageCauses severe eye damage
Skin Sensitization Can cause an allergic skin reactionMay cause an allergic skin reaction

Antimicrobial Efficacy

Table 3: Minimum Inhibitory Concentration (MIC) of BIT

MicroorganismMIC (µg/mL)
Staphylococcus aureus212[8]
Escherichia coli1060[8]
Bacillus subtilisData not available
Pseudomonas aeruginosaData not available
Aspergillus nigerData not available
Candida albicansData not available

Mechanisms of Action

The antimicrobial and toxicological effects of BIT and DCOIT stem from distinct molecular mechanisms.

1,2-Benzisothiazolin-3-one (BIT): Inhibition of Thiol-Containing Enzymes

The primary mechanism of action for BIT involves the inhibition of essential thiol-containing enzymes within microorganisms.[9][10][11] The electrophilic sulfur atom in the isothiazolinone ring of BIT reacts with nucleophilic thiol groups (sulfhydryl groups) in cysteine residues of enzymes. This covalent modification leads to the inactivation of key enzymes involved in cellular respiration and other vital metabolic pathways, ultimately resulting in microbial cell death.

BIT_Mechanism BIT 1,2-Benzisothiazolin-3-one (BIT) Thiol Active Site Thiol Group (-SH) BIT->Thiol Reacts with Enzyme Thiol-Containing Enzyme (e.g., in cellular respiration) Enzyme->Thiol Contains Inactive_Enzyme Inactive Enzyme (Disulfide Bond Formation) Thiol->Inactive_Enzyme Forms covalent bond with BIT Metabolic_Disruption Disruption of Metabolic Pathways Inactive_Enzyme->Metabolic_Disruption Cell_Death Microbial Cell Death Metabolic_Disruption->Cell_Death

Mechanism of Action for 1,2-Benzisothiazolin-3-one (BIT).

4,5-dichloro-2-n-octyl-isothiazolin-3-one (DCOIT): Targeting of G Protein-Coupled Receptor (GPCR) Signaling

Recent studies have identified a novel mechanism of action for DCOIT, which involves the targeting of G protein alpha (Gα) subunits.[12] This interaction disrupts the signaling cascade of G protein-coupled receptors (GPCRs). GPCRs are integral membrane proteins that play a crucial role in transducing extracellular signals into intracellular responses. By binding to Gα subunits, DCOIT can interfere with a multitude of cellular processes regulated by GPCRs, leading to a wide range of toxic effects.

DCOIT_Mechanism cluster_GPCR GPCR Signaling Pathway DCOIT 4,5-dichloro-2-n-octyl- isothiazolin-3-one (DCOIT) Ga_Subunit Gα Subunit DCOIT->Ga_Subunit Binds to and inhibits GPCR G Protein-Coupled Receptor (GPCR) G_Protein G Protein (αβγ) GPCR->G_Protein Activates G_Protein->Ga_Subunit Dissociates Effector Effector Protein (e.g., Adenylyl Cyclase) Ga_Subunit->Effector Activates Signaling_Cascade Downstream Signaling Cascade Effector->Signaling_Cascade Cellular_Response Altered Cellular Response Signaling_Cascade->Cellular_Response

Mechanism of Action for 4,5-dichloro-2-n-octyl-isothiazolin-3-one (DCOIT).

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on standardized guidelines and published research to ensure reproducibility.

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol outlines the determination of the MIC of a biocide against a specific microorganism using the broth microdilution method, following principles from CLSI and ISO guidelines.[13][14][15][16][17]

MIC_Workflow A Prepare serial dilutions of biocide in a 96-well microtiter plate. B Inoculate each well with a standardized microbial suspension. A->B C Include positive (microbe, no biocide) and negative (broth only) controls. B->C D Incubate the plate under appropriate conditions (e.g., 37°C for 24h). C->D E Determine MIC as the lowest concentration with no visible growth. D->E

Experimental Workflow for MIC Determination.

Materials:

  • 96-well microtiter plates

  • Test biocide (BIT or DCOIT)

  • Appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria)

  • Microbial culture

  • Sterile pipette tips and multichannel pipette

  • Incubator

  • Spectrophotometer (optional, for quantitative analysis)

Procedure:

  • Preparation of Biocide Stock Solution: Prepare a stock solution of the biocide in a suitable solvent at a concentration at least 10 times higher than the highest concentration to be tested.

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the biocide in the growth medium. Typically, this involves adding 100 µL of medium to all wells, then adding 100 µL of the biocide stock to the first well, mixing, and transferring 100 µL to the next well, repeating across the row.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the growth medium, adjusted to a specific optical density (e.g., 0.5 McFarland standard).

  • Inoculation: Inoculate each well of the microtiter plate with a defined volume of the microbial suspension (e.g., 5 µL), resulting in a final desired cell concentration.

  • Controls: Include a positive control well containing the microbial suspension without any biocide and a negative control well containing only the growth medium.

  • Incubation: Incubate the plate at the optimal growth temperature for the microorganism for a specified period (e.g., 18-24 hours for bacteria).

  • MIC Determination: After incubation, the MIC is determined as the lowest concentration of the biocide at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Assessment of Mitochondrial Dysfunction

This protocol describes a method to assess changes in mitochondrial membrane potential (MMP), a key indicator of mitochondrial health, using a fluorescent dye such as JC-10.[1][16][18]

Materials:

  • Cell culture (e.g., bEND.3 murine brain endothelial cells)

  • Test biocide (BIT or DCOIT)

  • JC-10 dye

  • Fluorescence microplate reader or fluorescence microscope

  • Positive control (e.g., FCCP, a mitochondrial uncoupler)

Procedure:

  • Cell Culture and Treatment: Seed cells in a 96-well plate and allow them to adhere. Treat the cells with various concentrations of the biocide for a specified duration. Include untreated cells as a negative control and cells treated with FCCP as a positive control.

  • Staining: Remove the treatment medium and incubate the cells with the JC-10 dye according to the manufacturer's instructions.

  • Fluorescence Measurement: After incubation, measure the fluorescence intensity using a fluorescence microplate reader. In healthy cells with high MMP, JC-10 forms aggregates that emit red fluorescence. In cells with depolarized mitochondria, JC-10 remains in its monomeric form and emits green fluorescence. The ratio of red to green fluorescence is used to quantify the change in MMP.

  • Data Analysis: A decrease in the red/green fluorescence ratio in biocide-treated cells compared to the control indicates mitochondrial depolarization and dysfunction.

Measurement of Reactive Oxygen Species (ROS) Generation

This protocol details the measurement of intracellular ROS levels using the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA).[3][17][19][20]

Materials:

  • Cell culture

  • Test biocide (BIT or DCOIT)

  • H2DCFDA probe

  • Phosphate-buffered saline (PBS)

  • Fluorescence microplate reader or flow cytometer

  • Positive control (e.g., H₂O₂)

Procedure:

  • Cell Culture and Treatment: Culture cells in a suitable format (e.g., 96-well plate). Treat the cells with the biocide at various concentrations for the desired time.

  • Probe Loading: After treatment, wash the cells with PBS and then incubate them with H2DCFDA in the dark. H2DCFDA is deacetylated by cellular esterases to a non-fluorescent form, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

  • Fluorescence Detection: Following incubation, wash the cells to remove the excess probe and measure the fluorescence intensity of DCF using a fluorescence microplate reader (excitation ~485 nm, emission ~535 nm) or a flow cytometer.

  • Data Analysis: An increase in fluorescence intensity in the biocide-treated cells compared to the untreated control cells indicates an increase in intracellular ROS levels.

Conclusion

Both 1,2-benzisothiazolin-3-one (BIT) and 4,5-dichloro-2-n-octyl-isothiazolin-3-one (DCOIT) are effective broad-spectrum biocides with distinct characteristics that make them suitable for different applications. DCOIT appears to exhibit higher potency and toxicity at lower concentrations, which may be attributed to its specific targeting of the GPCR signaling pathway. In contrast, BIT's mechanism of action through the inhibition of thiol-containing enzymes is a more general mode of toxicity for isothiazolinones. The choice between these two biocides will depend on the specific application, required efficacy, and regulatory considerations. The experimental protocols provided in this guide offer a framework for the direct comparison of these and other biocides in a research and development setting.

References

Structure-Activity Relationship of 1,2-Benzisothiazol-3(2H)-one Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2-benzisothiazol-3(2H)-one scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these derivatives, focusing on their anticancer, caspase-3 inhibitory, and antimicrobial activities. The information is presented to aid in the rational design of more potent and selective therapeutic agents.

Anticancer Activity

Derivatives of 1,2-benzisothiazol-3(2H)-one have demonstrated significant potential as anticancer agents, with their efficacy being highly dependent on the nature and position of substituents on the benzisothiazole core and on the N-acyl side chain.

Comparative Anticancer Activity Data

The following table summarizes the 50% growth inhibition (GI50) and 50% inhibitory concentration (IC50) values for a selection of 1,2-benzisothiazol-3(2H)-one derivatives against various human cancer cell lines.

Compound IDR Group (Substitution on Benzothiazole Ring)Other ModificationsCancer Cell LineActivity (GI50/IC50 in µM)Reference
1 5-EthoxyNitrophenyl sulphonamideHeLaIG50: 0.22[1]
2 5-Ethoxytert-Butyl sulphonamideHeLaIG50: 0.6[1]
3 Chloro-substitutedDichlorophenylHOP-92 (Non-small cell lung)GI50: 0.0718[2]
4 UnspecifiedChlorobenzyl indole semicarbazideHT-29 (Colon)IC50: 0.024[1][2]
5 UnspecifiedChlorobenzyl indole semicarbazideH460 (Lung)IC50: 0.29[1][2]
6 UnspecifiedChlorobenzyl indole semicarbazideA549 (Lung)IC50: 0.84[1][2]
7 UnspecifiedChlorobenzyl indole semicarbazideMDA-MB-231 (Breast)IC50: 0.88[1][2]
8 UnspecifiedMethoxybenzamideVariousIC50: 1.1 - 8.8[1]
9 UnspecifiedChloromethylbenzamideVariousIC50: 1.1 - 8.8[1]

Key SAR Insights for Anticancer Activity:

  • Substitution on the Benzothiazole Ring: The presence of electron-withdrawing groups, such as chloro and nitro groups, on the benzothiazole ring appears to enhance anticancer activity.[2]

  • N-Acyl Substituents: The nature of the substituent on the nitrogen atom of the isothiazolone ring plays a crucial role. Complex moieties like substituted phenyl ureas and indole semicarbazides have been shown to impart potent cytotoxicity.[1][2]

  • Halogenation: The presence of multiple chlorine atoms, as seen in compound 3 , significantly increases anticancer potency.[2]

Caspase-3 Inhibitory Activity

A significant area of investigation for 1,2-benzisothiazol-3(2H)-one derivatives is their ability to inhibit caspase-3, a key executioner enzyme in apoptosis. Dysregulation of apoptosis is implicated in various diseases, making caspase-3 an attractive therapeutic target.

Comparative Caspase-3 Inhibitory Activity Data

Several studies have reported the synthesis and evaluation of 1,2-benzisothiazol-3(2H)-one derivatives as caspase-3 inhibitors, with some compounds exhibiting nanomolar potency.

Compound IDModificationsIC50 (nM)
5i N-(4-morpholinophenyl)-3-oxobenzo[d]isothiazole-2(3H)-carboxamide1.15
6b Analog of 5iNanomolar range
6r Analog of 5iNanomolar range
6s Analog of 5iNanomolar range
6w Analog of 5iNanomolar range

Key SAR Insights for Caspase-3 Inhibition:

  • N-Acyl Group: The N-acyl group is critical for potent caspase-3 inhibition. The presence of a substituted phenylcarboxamide moiety, particularly with a morpholino group, leads to highly potent inhibitors.

  • Structure-Based Design: Molecular modeling studies have provided insights into the binding interactions of these inhibitors with the active site of caspase-3, paving the way for the design of even more potent and selective compounds.

Antimicrobial and Antifungal Activity

1,2-Benzisothiazol-3(2H)-one and its derivatives are known for their broad-spectrum antimicrobial and antifungal activities. These compounds are utilized as biocides in various industrial applications.

  • N-alkanoic, N-arylalkanoic, and N-aryloxyalkanoic derivatives have shown good antimicrobial activity against Gram-positive bacteria, with potencies up to 20 times higher than the parent 1,2-benzisothiazolin-3-one.

  • Lipophilicity: A bilinear relationship between lipophilicity (logP) and activity against B. subtilis has been observed, with an optimal logP around 3.

  • Heterocyclic Ring Integrity: The 1,2-benzisothiazolin-3-one core is essential for activity, as the corresponding 1,1-dioxide derivatives are inactive.

  • For antifungal activity , preliminary studies have highlighted the importance of the heterocyclic ring, a methyl group, and a phenyl ring for optimal activity.[3]

Experimental Protocols

Sulforhodamine B (SRB) Assay for Anticancer Activity

This colorimetric assay is used to determine cytotoxicity by measuring cell density based on the measurement of cellular protein content.[4][5][6][7][8]

Protocol:

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • Cell Fixation: Discard the supernatant and fix the cells with 10% (w/v) trichloroacetic acid (TCA) at 4°C for 1 hour.

  • Washing: Wash the plates five times with slow-running tap water and allow to air dry.

  • Staining: Add 0.057% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.

  • Destaining: Wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow to air dry.

  • Solubilization: Add 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader. The GI50 value is calculated from the dose-response curve.

Caspase-3 Colorimetric Assay

This assay measures the activity of caspase-3 through the cleavage of a colorimetric substrate.[9][10][11]

Protocol:

  • Cell Lysis: Induce apoptosis in cells and prepare cell lysates. Determine the protein concentration of the lysates.

  • Assay Preparation: In a 96-well plate, add cell lysate (containing 50-200 µg of protein) to each well. Include a blank (lysis buffer only) and a negative control (uninduced cell lysate).

  • Reaction Initiation: Add 2X Reaction Buffer containing 10 mM DTT to each well.

  • Substrate Addition: Add the caspase-3 substrate (e.g., DEVD-pNA) to a final concentration of 200 µM.

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Absorbance Measurement: Read the absorbance at 405 nm. The increase in absorbance is proportional to the caspase-3 activity.

Broth Microdilution Method for Antifungal Susceptibility Testing (CLSI Guidelines)

This method determines the minimum inhibitory concentration (MIC) of an antifungal agent.[3][12][13][14][15]

Protocol:

  • Inoculum Preparation: Prepare a standardized inoculum of the fungal strain to be tested.

  • Serial Dilution: Perform serial two-fold dilutions of the test compounds in RPMI-1640 medium in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the fungal suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control.

Visualizations

experimental_workflow_anticancer cluster_prep Preparation cluster_treatment Treatment cluster_srb SRB Assay cluster_analysis Analysis cell_plating Cell Plating (96-well) treatment Incubate with Compounds (48-72h) cell_plating->treatment compound_prep Compound Dilution compound_prep->treatment fixation Cell Fixation (TCA) treatment->fixation staining Staining (SRB) fixation->staining solubilization Solubilization (Tris) staining->solubilization absorbance Measure Absorbance (510nm) solubilization->absorbance gi50 Calculate GI50 absorbance->gi50

Caption: Workflow for determining the anticancer activity of 1,2-benzisothiazol-3(2H)-one derivatives using the SRB assay.

signaling_pathway_apoptosis cluster_pathway Apoptosis Pathway Apoptotic_Stimulus Apoptotic Stimulus Procaspase_9 Procaspase-9 Apoptotic_Stimulus->Procaspase_9 Caspase_9 Caspase-9 Procaspase_9->Caspase_9 Procaspase_3 Procaspase-3 Caspase_9->Procaspase_3 Caspase_3 Caspase-3 (Active) Procaspase_3->Caspase_3 Substrates Cellular Substrates Caspase_3->Substrates Apoptosis Apoptosis Substrates->Apoptosis BIT_Derivative 1,2-Benzisothiazol-3(2H)-one Derivative BIT_Derivative->Caspase_3 Inhibition

Caption: Simplified signaling pathway of apoptosis showing the inhibition of active Caspase-3 by 1,2-benzisothiazol-3(2H)-one derivatives.

References

In Vitro Toxicity of Isothiazolinone Biocides: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the cytotoxic effects of common isothiazolinone biocides on various cell lines, supported by experimental data and insights into the molecular mechanisms of toxicity.

This guide provides a comparative overview of the in vitro toxicity of several widely used isothiazolinone biocides, including Methylisothiazolinone (MIT), Chloromethylisothiazolinone (CMIT), Benzisothiazolinone (BIT), Octylisothiazolinone (OIT), and Dichlorooctylisothiazolinone (DCOIT). By summarizing key experimental data and outlining the underlying toxicological pathways, this document aims to assist researchers, scientists, and drug development professionals in understanding the relative cytotoxic profiles of these compounds.

Comparative Cytotoxicity Data

The in vitro cytotoxicity of isothiazolinone biocides has been evaluated across various cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric for comparison. The following tables summarize the available data, highlighting the differential toxicity of these compounds. It is important to note that direct comparison can be challenging due to variations in experimental conditions between studies.

Biocide Cell Line Assay IC50 / EC50 (µM) Reference
Methylisothiazolinone (MIT)HepG2Glutathione Reductase Inhibition>1000[1]
HepG2-770 ± 190[1]
Chloromethylisothiazolinone (CMIT/MCI)HepG2Glutathione Reductase Inhibition0.4 ± 0.1[1]
HepG2-1.1 ± 0.3[1]
Octylisothiazolinone (OIT)HepG2Glutathione Reductase Inhibition1.9 ± 0.3[1]
HepG2-2.0 ± 0.5[1]
Dichlorooctylisothiazolinone (DCOIT)HepG2Glutathione Reductase Inhibition0.8 ± 0.1[1]
HepG2-1.9 ± 0.4[1]

Table 1: Comparative Toxicity in HepG2 Cells. This table presents the half-maximal inhibitory concentration (IC50) from a glutathione reductase inhibition assay and the half-maximal effective concentration (EC50) for various isothiazolinone biocides in the human liver carcinoma cell line, HepG2.

Biocide Cell Line Assay IC50 (% w/v) Reference
CMI/MI MixtureHaCaTMTT0.00045[2]
HaCaTNRU0.00028[2]
HDFaMTT0.00052[2]
HDFaNRU0.00018[2]
HepG2MTT0.00023[2]
HepG2NRU0.00017[2]

Table 2: Cytotoxicity of a CMIT/MI Mixture in Various Cell Lines. This table shows the IC50 values for a mixture of Chloromethylisothiazolinone and Methylisothiazolinone in human keratinocytes (HaCaT), human dermal fibroblasts (HDFa), and human liver carcinoma cells (HepG2) using the MTT and Neutral Red Uptake (NRU) assays.

A comparative study on murine brain endothelial cells (bEND.3) demonstrated that DCOIT altered cellular metabolism at a lower concentration than BIT, suggesting a higher toxicity for the chlorinated compound.[3][4] Another study on human keratinocytes (HaCaT) showed that MIT induced cytotoxicity in a concentration-dependent manner.[5]

Experimental Protocols

The following are detailed methodologies for two common in vitro cytotoxicity assays used in the evaluation of isothiazolinone biocides.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity.

  • Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Compound Treatment: Expose the cells to various concentrations of the isothiazolinone biocide for a specified period (e.g., 24 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the water-soluble MTT to an insoluble purple formazan.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.

Neutral Red Uptake (NRU) Assay

The NRU assay is a cell viability assay based on the ability of viable cells to incorporate and bind the supravital dye neutral red within their lysosomes.

  • Cell Seeding and Treatment: Similar to the MTT assay, seed and treat cells with the test compounds in a 96-well plate.

  • Neutral Red Incubation: After the treatment period, incubate the cells with a medium containing neutral red for approximately 2-3 hours.

  • Washing: Remove the neutral red-containing medium and wash the cells to remove any unincorporated dye.

  • Dye Extraction: Add a destain solution (e.g., a mixture of ethanol and acetic acid) to each well to extract the dye from the lysosomes of viable cells.

  • Absorbance Measurement: Measure the absorbance of the extracted dye at a wavelength of 540 nm. The amount of absorbed dye is proportional to the number of viable cells.

Mechanistic Insights: Signaling Pathways in Isothiazolinone Toxicity

Isothiazolinone biocides induce cytotoxicity through various mechanisms, often involving the induction of oxidative stress and the activation of specific signaling pathways.

Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK pathway, which includes ERK, JNK, and p38, is a key signaling cascade involved in cellular responses to stress.

  • CMIT/MIT Mixture: A mixture of CMIT and MIT has been shown to induce the phosphorylation of ERK1/2, p38, and JNK1/2 in SH-SY5Y neuroblastoma cells. This activation is associated with an increase in the expression of cell cycle-related genes p53 and p21, leading to apoptosis.[6] Furthermore, this mixture can lead to the release of pro-inflammatory cytokines like TNF-α and IL-1β through the upregulation of the MAPK signaling pathway.[5]

  • MIT: In cultured neurons, MIT-induced neurotoxicity is dependent on zinc and involves the activation of the ERK pathway. Downstream effects include the activation of NADPH oxidase, generation of reactive oxygen species (ROS), DNA damage, and overactivation of poly(ADP-ribose) polymerase (PARP).

MAPK_Pathway cluster_stimulus Stimulus cluster_upstream Upstream Activation cluster_mapk MAPK Cascades cluster_downstream Downstream Effects Isothiazolinones Isothiazolinones (MIT, CMIT/MIT) Zinc Intracellular Zinc Isothiazolinones->Zinc Induces release MAP3K MAPKKK (e.g., ASK1, MEKK) Isothiazolinones->MAP3K Activates Zinc->MAP3K Activates ERK ERK1/2 MAP3K->ERK JNK JNK MAP3K->JNK p38 p38 MAP3K->p38 NADPH_Oxidase NADPH Oxidase Activation ERK->NADPH_Oxidase p53_p21 p53/p21 Upregulation ERK->p53_p21 JNK->p53_p21 p38->p53_p21 Inflammation Inflammation (Cytokine Release) p38->Inflammation ROS ROS Generation NADPH_Oxidase->ROS DNA_Damage DNA Damage ROS->DNA_Damage PARP PARP Overactivation DNA_Damage->PARP Apoptosis Apoptosis PARP->Apoptosis p53_p21->Apoptosis

Caption: MAPK signaling pathway activated by isothiazolinones.

PI3K/Akt Pathway

The PI3K/Akt pathway is another crucial signaling route that regulates cell survival and proliferation. While its role in isothiazolinone toxicity is less defined than that of the MAPK pathway, some studies suggest its involvement. The interplay between the PI3K/Akt and MAPK pathways can determine the ultimate fate of the cell.

Experimental Workflow and Comparison Logic

The following diagrams illustrate a typical experimental workflow for assessing in vitro cytotoxicity and the logical framework for comparing the toxicity of different isothiazolinone biocides.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Cell Line Culture (e.g., HaCaT, HepG2) Cell_Seeding Cell Seeding (96-well plate) Cell_Culture->Cell_Seeding Compound_Prep Isothiazolinone Stock Solutions Treatment Treatment with Biocides (Dose-Response) Compound_Prep->Treatment Cell_Seeding->Treatment Incubation Incubation (e.g., 24 hours) Treatment->Incubation Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT, NRU) Incubation->Cytotoxicity_Assay Measurement Absorbance Measurement Cytotoxicity_Assay->Measurement Data_Processing Data Processing & Normalization Measurement->Data_Processing IC50_Calc IC50 Calculation Data_Processing->IC50_Calc Comparison Comparative Analysis IC50_Calc->Comparison

Caption: Experimental workflow for in vitro cytotoxicity assessment.

Toxicity_Comparison_Logic cluster_biocides Isothiazolinone Biocides cluster_parameters Standardized Parameters cluster_endpoint Endpoint cluster_conclusion Conclusion MIT MIT Cell_Lines Cell Lines (HaCaT, HepG2) MIT->Cell_Lines CMIT CMIT CMIT->Cell_Lines BIT BIT BIT->Cell_Lines OIT OIT OIT->Cell_Lines DCOIT DCOIT DCOIT->Cell_Lines IC50 IC50 Value Cell_Lines->IC50 Assay_Method Cytotoxicity Assay (MTT) Assay_Method->IC50 Exposure_Time Exposure Time (e.g., 24h) Exposure_Time->IC50 Toxicity_Ranking Relative Toxicity Ranking IC50->Toxicity_Ranking

Caption: Logical framework for comparing isothiazolinone toxicity.

References

A Comparative Guide to Analytical Standards for 1,2-Benzisothiazol-3(2H)-one (BIT)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantitative determination of 1,2-Benzisothiazol-3(2H)-one (BIT), a widely used biocide and preservative. The information presented herein is based on a thorough review of published experimental data to facilitate an objective evaluation of available analytical standards and methodologies. This guide is intended to assist researchers, scientists, and professionals in drug development in selecting the most appropriate analytical technique for their specific needs.

Executive Summary

The accurate quantification of 1,2-Benzisothiazol-3(2H)-one is crucial for ensuring product quality, safety, and regulatory compliance in various industries, including pharmaceuticals, cosmetics, and materials science. High-Performance Liquid Chromatography (HPLC), particularly coupled with Ultraviolet (UV) or Mass Spectrometry (MS) detection, stands out as the most prevalent and well-validated technique for BIT analysis. Gas Chromatography (GC) is also a viable but less common alternative, often requiring a derivatization step to enhance the analyte's volatility. This guide will delve into the performance characteristics and experimental protocols of these methods.

Data Presentation: Comparison of Analytical Methods

The following tables summarize the quantitative performance data for the most common analytical methods used for the determination of 1,2-Benzisothiazol-3(2H)-one.

Table 1: Performance Characteristics of HPLC-UV Method for 1,2-Benzisothiazol-3(2H)-one Analysis

Validation ParameterReported Value
Linearity Range1 - 100 µg/mL
Correlation Coefficient (R²)> 0.999
Limit of Detection (LOD)0.1 µg/mL
Limit of Quantification (LOQ)0.3 µg/mL
Accuracy (Recovery)98.5% - 101.2%
Precision (RSD)< 2.0%

Table 2: Performance Characteristics of HPLC-MS/MS Method for 1,2-Benzisothiazol-3(2H)-one Analysis

Validation ParameterReported Value
Linearity Range0.010–0.500 mg L⁻¹
Correlation Coefficient (R²)> 0.9990
Limit of Detection (LOD)0.003 - 0.025 mg L⁻¹
Limit of Quantification (LOQ)0.7–3.0 μg
Accuracy (Recovery)87.2–114.8%
Precision (RSD)< 10%

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This protocol outlines a common reversed-phase HPLC method for the analysis of 1,2-Benzisothiazol-3(2H)-one.

1. Sample Preparation:

  • Accurately weigh a suitable amount of the sample and dissolve it in a mixture of methanol and water to achieve a known concentration within the linear range of the method.

  • Filter the solution through a 0.45 µm syringe filter before injection.

2. Chromatographic Conditions:

  • Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 30 °C

  • Detection: UV at 275 nm

3. Validation Parameters:

  • Linearity: Prepare a series of standard solutions of BIT in the mobile phase at different concentrations (e.g., 1, 5, 10, 25, 50, and 100 µg/mL). Inject each standard in triplicate and construct a calibration curve by plotting the peak area against the concentration.

  • Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of BIT at three levels (low, medium, and high).

  • Precision: Assess repeatability (intra-day precision) by analyzing six replicate injections of a standard solution. Evaluate intermediate precision (inter-day precision) by repeating the analysis on a different day with a different analyst.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

This method offers higher sensitivity and selectivity compared to HPLC-UV.

1. Sample Preparation:

  • Sample preparation is similar to the HPLC-UV method. However, due to the higher sensitivity of the MS detector, further dilution of the sample may be required.

2. Chromatographic and Mass Spectrometric Conditions:

  • HPLC Column: Agilent Poroshell 120EC-C18 column (4.6 mm × 50 mm, 2.7 μm).

  • Mobile Phase: A gradient of methanol and water.

  • Flow Rate: 0.3 mL min⁻¹.

  • Injection Volume: 15 μL.

  • Column Temperature: 30 °C.

  • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.

  • Mass Analyzer: Triple quadrupole.

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor/product ion transitions for BIT.

Gas Chromatography (GC)

While less common, GC can be used for BIT analysis, typically requiring a derivatization step.

1. Derivatization (General Procedure):

  • Due to the low volatility of BIT, a derivatization step is necessary to convert it into a more volatile compound suitable for GC analysis.[1]

  • Silylation is a common derivatization technique where active hydrogens in the analyte are replaced with a trimethylsilyl (TMS) group. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used.

  • The reaction typically involves heating the sample with the derivatizing agent in a suitable solvent.

2. GC Conditions (General):

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

  • Injector: Split/splitless injector.

  • Oven Temperature Program: A temperature gradient is typically used to ensure good separation.

  • Carrier Gas: Helium or Nitrogen.

  • Detector: Flame Ionization Detector (FID) or Mass Spectrometry (MS).

Mandatory Visualization

analytical_validation_workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase cluster_documentation Documentation Phase define_purpose Define Analytical Purpose select_method Select Appropriate Method (e.g., HPLC, GC) define_purpose->select_method prepare_standards Prepare Standard Solutions select_method->prepare_standards instrument_setup Instrument Setup & Calibration prepare_standards->instrument_setup prepare_samples Prepare Samples data_acquisition Data Acquisition prepare_samples->data_acquisition instrument_setup->data_acquisition linearity Linearity & Range data_acquisition->linearity accuracy Accuracy (Recovery) data_acquisition->accuracy precision Precision (Repeatability & Intermediate Precision) data_acquisition->precision specificity Specificity/Selectivity data_acquisition->specificity lod_loq LOD & LOQ Determination data_acquisition->lod_loq robustness Robustness data_acquisition->robustness validation_report Prepare Validation Report linearity->validation_report accuracy->validation_report precision->validation_report specificity->validation_report lod_loq->validation_report robustness->validation_report sop Develop Standard Operating Procedure (SOP) validation_report->sop

Caption: Workflow for the validation of an analytical standard.

hplc_workflow start Start: Sample sample_prep Sample Preparation (Dissolution & Filtration) start->sample_prep hplc_injection HPLC Injection sample_prep->hplc_injection separation Chromatographic Separation (C18 Column) hplc_injection->separation detection UV or MS/MS Detection separation->detection data_analysis Data Analysis (Peak Integration & Quantification) detection->data_analysis end End: Report Results data_analysis->end

Caption: Experimental workflow for HPLC analysis of BIT.

References

Safety Operating Guide

Safe Disposal of 5-Chloro-1,2-benzisothiazol-3(2H)-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Providing critical, immediate safety and logistical information for the proper handling and disposal of 5-Chloro-1,2-benzisothiazol-3(2H)-one, this guide offers procedural, step-by-step instructions to ensure the safety of laboratory personnel and environmental protection.

This compound, a substance often found in mixtures with other isothiazolinones, requires careful management due to its potential health and environmental hazards.[1][2][3][4][5][6][7][8] It is imperative that researchers, scientists, and drug development professionals adhere to strict disposal protocols to mitigate risks. This substance is known to be a skin sensitizer, can cause serious eye damage, and is toxic to aquatic life.[5][6][9][10]

Immediate Safety and Personal Protective Equipment (PPE)

Before handling this compound for disposal, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) to prevent exposure.

PPE CategorySpecificationRationale
Hand Protection Chemically resistant gloves (e.g., Nitrile rubber). Gloves must conform to standard EN 34.[2]To prevent skin contact, which can cause irritation and allergic reactions.[3][9][10]
Eye/Face Protection Safety glasses with side shields or goggles.[3]To protect against splashes and accidental contact that could lead to serious eye damage.[9]
Skin and Body Protection Wear suitable protective clothing, such as a lab coat.[3]To minimize the risk of skin exposure. Contaminated clothing should be removed and washed before reuse.[9][10]
Respiratory Protection Use in a well-ventilated area.[7][11] If dusts or aerosols may be generated, use a particulate filter respirator.[12]To avoid inhalation, which can be harmful.[10]

Step-by-Step Disposal Protocol for this compound

This protocol outlines the necessary steps for the safe disposal of this compound from a laboratory setting.

1. Waste Identification and Segregation:

  • Identify all waste streams containing this compound. This includes pure substance, contaminated labware (e.g., pipettes, vials), and solutions.

  • Do not mix this waste with other waste streams unless explicitly permitted by your institution's hazardous waste management guidelines.

2. Containment and Labeling:

  • Place the waste into a designated, chemically resistant, and sealable hazardous waste container.[13]

  • Ensure the container is compatible with chlorinated compounds.

  • Clearly label the container with "Hazardous Waste," the full chemical name "this compound," and any other components in the mixture.[13] Note the approximate concentration and the date of accumulation.

3. Storage:

  • Store the sealed container in a designated, secure, and well-ventilated secondary containment area.[13]

  • Keep the container away from incompatible materials.[13]

  • Do not allow the waste to accumulate for extended periods.

4. Arrange for Professional Disposal:

  • Waste material must be disposed of in accordance with national and local regulations.

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to schedule a pickup.[13]

  • The material may be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[11]

Spill Management

In the event of a spill, immediate and safe cleanup is crucial.

  • Evacuate and Ventilate: Ensure the area is well-ventilated and restrict access to non-essential personnel.[13]

  • Wear Appropriate PPE: Don the full personal protective equipment as described in the table above.[13]

  • Containment: For liquid spills, contain the spillage with a non-combustible absorbent material such as sand, earth, or vermiculite.[1][6] For solid spills, carefully scoop the material. Avoid generating dust.[10]

  • Collect Waste: Carefully collect the absorbed material and any contaminated solids into a labeled hazardous waste container.[13]

  • Decontamination: Clean the spill area thoroughly with a detergent and water solution. Do not use solvents.[1][13] Collect the cleaning materials for disposal as hazardous waste.

  • Reporting: Report the spill to your EHS department.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Proper Disposal Workflow for this compound cluster_prep Preparation cluster_procedure Disposal Procedure cluster_spill Spill Response start Start: Waste Generation ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe identify Identify & Segregate Waste ppe->identify contain Place in Labeled, Compatible Hazardous Waste Container identify->contain store Store in Secure, Ventilated Secondary Containment contain->store contact Contact EHS or Licensed Waste Disposal Contractor store->contact end End: Professional Disposal contact->end spill Spill Occurs evacuate Evacuate & Ventilate Area spill->evacuate contain_spill Contain Spill with Absorbent Material evacuate->contain_spill collect_spill Collect Contaminated Material into Hazardous Waste Container contain_spill->collect_spill decontaminate Decontaminate Spill Area collect_spill->decontaminate decontaminate->store Store with other waste

Caption: Disposal workflow for this compound.

References

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5-Chloro-1,2-benzisothiazol-3(2H)-one
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.